Tubulin polymerization-IN-32
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C29H30N2O7 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
ethyl 7-[(4-methoxyphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-g][1,2]benzoxazole-3-carboxylate |
InChI |
InChI=1S/C29H30N2O7/c1-6-37-29(32)25-21-12-11-20-22(27(21)38-30-25)16-31(15-17-7-9-19(33-2)10-8-17)26(20)18-13-23(34-3)28(36-5)24(14-18)35-4/h7-10,13-14,16H,6,11-12,15H2,1-5H3 |
InChI Key |
BIEYSIBLKWNZBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1CCC3=C(N(C=C32)CC4=CC=C(C=C4)OC)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action: A Technical Guide to Tubulin Polymerization-IN-32
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism: Inhibition of Microtubule Dynamics
Tubulin polymerization-IN-32 is a potent inhibitor of tubulin polymerization. Its mechanism of action centers on the disruption of microtubule dynamics, which are essential for key cellular processes, most notably mitosis. By interfering with the assembly of α- and β-tubulin heterodimers into microtubules, this compound leads to cell cycle arrest and subsequent inhibition of cancer cell proliferation. This compound is identified as compound 14k in the scientific literature and has shown significant activity against various cancer cell lines, particularly lymphomas.[1]
Microtubules are highly dynamic structures that undergo constant cycles of polymerization (growth) and depolymerization (shrinkage). This dynamic instability is critical for the formation of the mitotic spindle, which is responsible for segregating chromosomes during cell division.[2][3] Tubulin polymerization inhibitors, such as this compound, bind to tubulin subunits and prevent their assembly into microtubules.[2][3] This disruption of microtubule formation activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase and can ultimately trigger apoptosis or other forms of cell death.[4][5]
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound.
Table 1: Antiproliferative Activity against Lymphoma Cell Lines [1]
| Cell Line | Histotype | IC50 (µM) after 72h |
| VL51 | Mantle Cell Lymphoma | 1.8 |
| MINO | Mantle Cell Lymphoma | 1.4 |
| HBL1 | Diffuse Large B-cell Lymphoma | 1.7 |
| SU-DHL-10 | Diffuse Large B-cell Lymphoma | 2.0 |
Table 2: Growth Inhibitory Activity against NCI Cancer Cell Line Panel [1]
| Parameter | Concentration Range (µM) |
| GI50 | 0.03 - 85.8 |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize tubulin polymerization inhibitors like this compound. These protocols are based on established methods in the field.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. Polymerization is monitored by the increase in light scattering (absorbance) as microtubules are formed.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP)
-
This compound stock solution (in DMSO)
-
Control compounds (e.g., Paclitaxel as a polymerization promoter, Colchicine as a polymerization inhibitor)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reconstitute purified tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer.
-
Add 100 µL of the reconstituted tubulin solution to each well of a pre-warmed 96-well plate.
-
Add varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or control compounds to the wells. For the vehicle control, add the equivalent volume of DMSO.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Plot the absorbance values against time to generate polymerization curves. The inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation. A reduction in metabolic activity in the presence of the compound indicates decreased cell proliferation or cytotoxicity.
Materials:
-
Cancer cell lines of interest (e.g., VL51, MINO, HBL1, SU-DHL-10)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well tissue culture plates
-
Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000–6,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0-10 µM) for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Mechanism of action of this compound.
Experimental Workflow: In Vitro Tubulin Polymerization Assay
The following diagram outlines the workflow for the in vitro tubulin polymerization assay.
Caption: Workflow for the in vitro tubulin polymerization assay.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [1,2]Oxazolo[5,4-e]isoindoles as promising tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
In-depth Technical Guide: The Effect of Tubulin Polymerization-IN-32 on Microtubule Dynamics and Instability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tubulin polymerization-IN-32, a potent inhibitor of tubulin polymerization with significant anti-cancer properties. This document details its mechanism of action, its effects on microtubule dynamics, and provides established experimental protocols for its study.
Core Concepts: Microtubule Dynamics and the Role of Tubulin
Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. They are composed of α- and β-tubulin heterodimers that polymerize in a head-to-tail fashion to form protofilaments, which in turn assemble into a hollow cylindrical microtubule.
The dynamic nature of microtubules, termed "dynamic instability," is characterized by four key parameters:
-
Polymerization (Growth) Rate: The speed at which tubulin dimers are added to the microtubule end.
-
Depolymerization (Shortening) Rate: The speed at which tubulin dimers are lost from the microtubule end.
-
Catastrophe Frequency: The frequency of switching from a state of growth to a state of shortening.
-
Rescue Frequency: The frequency of switching from a state of shortening back to a state of growth.
Disruption of this delicate balance can lead to mitotic arrest and, ultimately, apoptosis, making tubulin an attractive target for cancer chemotherapy.
This compound: A Colchicine-Site Binding Inhibitor
This compound, also identified as compound 14k in the seminal work by Wendt et al. (2006), is a member of the[1][2]oxazoloisoindole class of compounds. These molecules are potent inhibitors of tubulin polymerization.
Mechanism of Action: this compound exerts its biological effects by binding to the colchicine binding site on the β-tubulin subunit. This binding event introduces a conformational change in the tubulin dimer, preventing it from adopting the straight conformation necessary for incorporation into the microtubule lattice. This leads to a net inhibition of microtubule polymerization, disruption of the mitotic spindle, and subsequent cell cycle arrest in the G2/M phase, ultimately triggering apoptosis in cancer cells.
Quantitative Data on the Effects of this compound
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Assay Type | IC50 (µM) | Source |
| This compound (14k) | Inhibition of tubulin assembly | 2.1 | (Wendt et al., 2006) |
Table 2: Anti-proliferative Activity (GI50) in NCI-60 Human Cancer Cell Line Screen
| Cell Line Panel | GI50 Range (µM) | Source |
| Leukemia | 0.03 - 0.05 | (Wendt et al., 2006) |
| NSCLC | 0.04 - 0.06 | (Wendt et al., 2006) |
| Colon Cancer | 0.04 - 0.06 | (Wendt et al., 2006) |
| CNS Cancer | 0.05 - 0.08 | (Wendt et al., 2006) |
| Melanoma | 0.04 - 0.11 | (Wendt et al., 2006) |
| Ovarian Cancer | 0.06 - 0.08 | (Wendt et al., 2006) |
| Renal Cancer | 0.05 - 0.08 | (Wendt et al., 2006) |
| Prostate Cancer | 0.05 - 0.06 | (Wendt et al., 2006) |
| Breast Cancer | 0.05 - 0.10 | (Wendt et al., 2006) |
Table 3: Anti-proliferative Activity (IC50) in Lymphoma Cell Lines
| Cell Line | IC50 (µM) after 72h | Source |
| VL51 | 1.8 | (Wendt et al., 2006) |
| MINO | 1.4 | (Wendt et al., 2006) |
| HBL1 | 1.7 | (Wendt et al., 2006) |
| SU-DHL-10 | 2.0 | (Wendt et al., 2006) |
Note: Specific quantitative data on the effect of this compound on the individual parameters of microtubule dynamic instability (growth rate, shortening rate, catastrophe and rescue frequencies) are not available in the public literature. The available data indicates a potent overall inhibition of tubulin polymerization.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the increase in turbidity as a result of microtubule formation from purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP (100 mM stock)
-
Glycerol
-
This compound (or other test compounds) dissolved in DMSO
-
Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm.
Procedure:
-
Pre-warm the spectrophotometer to 37°C.
-
Prepare the tubulin polymerization buffer (TPB) by adding GTP to GTB to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).
-
On ice, dilute the purified tubulin in TPB to the desired final concentration (e.g., 3 mg/mL).
-
In a pre-chilled 96-well plate, add the test compound (e.g., this compound) at various concentrations. Include a DMSO-only control and a positive control (e.g., colchicine).
-
Add the tubulin solution to each well.
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
The rate of polymerization is determined by the slope of the linear phase of the absorbance curve. The IC50 value is the concentration of the inhibitor that reduces the rate of polymerization by 50%.
Cell Proliferation Assay (SRB Assay)
This assay assesses the anti-proliferative effect of the compound on cancer cell lines.
Materials:
-
Lymphoma cell lines (e.g., VL51, MINO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
Microplate reader (510 nm)
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired time period (e.g., 72 hours). Include a DMSO-only control.
-
After the incubation period, gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add SRB solution to each well and incubate at room temperature for 10-30 minutes.
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Add Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm on a microplate reader.
-
Calculate the GI50/IC50 value, which is the concentration of the compound that inhibits cell growth by 50% compared to the control.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Plate cells and treat them with this compound at the desired concentration for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Immunofluorescence Microscopy of the Microtubule Network
This technique visualizes the effect of the compound on the cellular microtubule network.
Materials:
-
Adherent cancer cell line
-
Coverslips
-
This compound
-
Microtubule-stabilizing buffer (e.g., PEM buffer)
-
Fixative (e.g., cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips to sub-confluency.
-
Treat the cells with this compound for the desired time.
-
Briefly rinse the cells with pre-warmed microtubule-stabilizing buffer.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody diluted in blocking buffer.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI in the dark.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network and cell nuclei using a fluorescence microscope.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflows and the mechanism of action of this compound.
Caption: Workflow for the in vitro tubulin polymerization assay.
Caption: Workflow for cell cycle analysis by flow cytometry.
Caption: Mechanism of action of this compound.
Conclusion
This compound is a potent inhibitor of tubulin polymerization that acts by binding to the colchicine site on β-tubulin. This activity leads to the disruption of microtubule dynamics, resulting in G2/M phase cell cycle arrest and apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in further investigating this compound and its potential as a therapeutic agent. Future research should aim to delineate its precise effects on the parameters of microtubule dynamic instability and to explore its efficacy in in vivo models.
References
- 1. Development of [1,2]oxazoloisoindoles tubulin polymerization inhibitors: Further chemical modifications and potential therapeutic effects against lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [1,2]Oxazolo[5,4-e]isoindoles as promising tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Uptake and Localization of Tubulin Polymerization-IN-32
Disclaimer: As of the latest literature review, specific experimental data on the cellular uptake and subcellular localization of Tubulin polymerization-IN-32 is not publicly available. This guide is based on the compound's known function as a colchicine-site tubulin polymerization inhibitor and provides a representative framework for its investigation. The experimental protocols and expected outcomes are derived from established methodologies for studying small molecule tubulin inhibitors.
Introduction
This compound is a small molecule inhibitor that targets the dynamic instability of microtubules, essential components of the eukaryotic cytoskeleton. By binding to the colchicine site on β-tubulin, it disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This mechanism makes it a compound of interest for anticancer research. Understanding its cellular uptake and subcellular localization is critical for optimizing its therapeutic potential. This technical guide outlines the core methodologies and expected quantitative outcomes for the study of this compound's cellular pharmacokinetics and pharmacodynamics.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes the expected outcomes from cellular uptake and localization experiments for a typical small molecule colchicine-site tubulin inhibitor.
| Parameter | Expected Value/Observation | Method of Determination | Significance |
| Cellular Uptake | |||
| Intracellular Concentration | 1 - 10 µM (effective range) | HPLC-MS | Correlates with cytotoxic and anti-proliferative activity. |
| Uptake Mechanism | Likely passive diffusion | Analysis of uptake at 4°C vs 37°C; use of transport inhibitors. | Understanding how the compound crosses the cell membrane. |
| Time to Equilibrium | 30 - 120 minutes | Time-course analysis of intracellular concentration. | Informs optimal incubation times for in vitro assays. |
| Efflux Susceptibility | Low to moderate | Comparison of uptake in parental vs. MDR-overexpressing cell lines. | Predicts potential for multidrug resistance.[1] |
| Subcellular Localization | |||
| Primary Localization | Cytoplasm | Immunofluorescence/Confocal Microscopy | Site of action where it interacts with the tubulin pool. |
| Effect on Microtubules | Disruption of microtubule network | Immunofluorescence/Confocal Microscopy | Visual confirmation of the mechanism of action.[2] |
| Nuclear Presence | Minimal to none | Subcellular Fractionation and Western Blot/HPLC-MS | Rules out direct interaction with nuclear targets. |
Experimental Protocols
This protocol provides a robust method for quantifying the intracellular concentration of this compound.[3][4]
a. Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa, A549) in 6-well plates at a density of 5 x 10^5 cells/well and culture for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 0.5, 1, 2, 4 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Extraction:
-
After incubation, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 200 µL of ice-cold methanol containing an internal standard (a structurally similar compound not present in the cells).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted compound.
c. HPLC-MS Analysis:
-
Analyze the supernatant using a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer.
-
Develop a specific multiple reaction monitoring (MRM) method for this compound and the internal standard.
-
Prepare a standard curve of the compound in the lysis buffer to quantify the intracellular concentration.
-
Normalize the quantified amount to the cell number or total protein content.
This protocol allows for the visualization of the compound's effect on the microtubule network, confirming its mechanism of action and observing its primary site of action.[2]
a. Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat the cells with an effective concentration of this compound (e.g., 1 µM) for a suitable duration (e.g., 18-24 hours). Include a vehicle control and a positive control (e.g., colchicine).
b. Immunostaining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000 dilution) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips on microscope slides.
c. Confocal Microscopy:
-
Visualize the cells using a confocal laser scanning microscope.
-
Capture images of the microtubule network and nuclei.
-
Analyze the images for changes in microtubule structure, such as depolymerization and fragmentation, in treated cells compared to controls.
Visualizations
Caption: Workflow for Determining Cellular Uptake via HPLC-MS.
Caption: Mechanism of Action of this compound.
References
- 1. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Tubulin Polymerization-IN-32: A Technical Whitepaper on its Potential as an Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin polymerization inhibitors represent a cornerstone of cancer chemotherapy, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This technical guide delves into the preclinical data available for Tubulin Polymerization-IN-32, a novel small molecule inhibitor. This document summarizes the compound's in vitro efficacy, outlines putative experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows. The information presented herein is intended to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules is fundamental to the formation and function of the mitotic spindle, making tubulin an attractive target for anticancer drug development. Agents that interfere with tubulin polymerization, either by stabilizing or destabilizing microtubules, can selectively kill proliferating cancer cells.
This compound is identified as a potent inhibitor of tubulin polymerization. This whitepaper consolidates the currently available data on this compound and provides a framework for its further investigation as a potential anticancer therapeutic.
In Vitro Efficacy of this compound
This compound, also referred to as compound 14k in the scientific literature, has demonstrated significant anti-proliferative activity across a range of cancer cell lines.[1] The available quantitative data from in vitro studies are summarized below.
Table 1: Anti-proliferative Activity against NCI Cancer Cell Line Panel
| Metric | Concentration Range (μM) |
| GI50 | 0.03 - 85.8 |
GI50: The concentration of the drug that causes 50% inhibition of cell growth.[1]
Table 2: Anti-proliferative Activity against Lymphoma Cell Lines
| Cell Line | IC50 (μM) at 72h | Inhibition at 1 μM (%) |
| VL51 | 1.8 | 79.7 |
| MINO | 1.4 | 41.3 |
| HBL1 | 1.7 | 70.1 |
| SU-DHL-10 | 2.0 | 59.0 |
IC50: The concentration of the drug that inhibits 50% of the cellular activity.[1]
Putative Mechanism of Action
As a tubulin polymerization inhibitor, this compound is presumed to exert its anticancer effects by disrupting microtubule dynamics. This interference leads to the arrest of the cell cycle at the G2/M phase, preventing mitotic spindle formation and ultimately inducing apoptosis.
Caption: Mechanism of action for this compound.
Detailed Experimental Protocols (Representative)
While the specific experimental protocols for this compound are not publicly available, this section provides detailed, representative methodologies for key assays typically used to characterize tubulin polymerization inhibitors.
Cell Proliferation Assay (MTT Assay)
This assay is a colorimetric method for assessing cell viability.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured by monitoring the change in absorbance at 340 nm over time.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin protein (e.g., 3 mg/mL), GTP (1 mM), and a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9).
-
Compound Addition: Add various concentrations of this compound or a control compound (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer) to the reaction mixture.
-
Initiation of Polymerization: Initiate the polymerization by incubating the plate at 37°C.
-
Absorbance Reading: Measure the absorbance at 340 nm every minute for 60-90 minutes using a temperature-controlled microplate reader.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The inhibitory effect of the compound can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the control.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Principle: Cells are stained with a fluorescent dye (e.g., propidium iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cells in G1, S, and G2/M phases.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software (e.g., FlowJo, ModFit). An accumulation of cells in the G2/M phase would be indicative of a tubulin polymerization inhibitor.
Experimental and Developmental Workflow
The evaluation of a potential anticancer agent like this compound typically follows a structured workflow from initial in vitro screening to potential clinical development.
Caption: A typical workflow for anticancer drug discovery and development.
Conclusion and Future Directions
The available in vitro data for this compound demonstrate its potent anti-proliferative activity against various cancer cell lines, particularly lymphoma. Its mechanism as a tubulin polymerization inhibitor positions it as a promising candidate for further development.
Future research should focus on:
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in animal models, such as xenograft models of lymphoma.
-
Pharmacokinetic and toxicity profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.
-
Mechanism of action studies: Further elucidating the specific binding site on tubulin and downstream signaling pathways affected by the compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.
The comprehensive evaluation of these aspects will be crucial in determining the clinical potential of this compound as a novel anticancer agent.
References
An In-depth Technical Guide to Early-Stage Research on Oxazoloisoindole Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core findings and methodologies in the early-stage research of oxazoloisoindole derivatives as potent tubulin polymerization inhibitors. This class of compounds has demonstrated significant potential in the development of novel anticancer therapeutics.
Core Concepts
Oxazoloisoindole derivatives are a novel class of heterocyclic compounds that have been identified as potent inhibitors of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these molecules disrupt the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for cell division.[2] This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis in cancer cells.[1][3]
Quantitative Data Summary
The antiproliferative activity of various oxazoloisoindole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
Table 1: Antiproliferative Activity (IC50) of[1][4]Oxazolo[5,4-e]isoindole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 4k | HL-60 | 0.02 | [4] |
| HL-60R (MDR) | 0.03 | [4] | |
| 6j | Diffuse Malignant Peritoneal Mesothelioma (DMPM) | Potent (exact value not specified) | [1] |
| Series 3a-3l & 4a-4l | HL-60 | 0.02 - 5.5 | [4] |
| HL-60R (MDR) | 0.03 - >10 | [4] |
*MDR: Multidrug-Resistant
Table 2: Tubulin Polymerization Inhibition
| Compound | Assay Type | IC50 (µM) | Reference |
| Generic Oxazoloisoindoles | In vitro polymerization | Potent inhibitors (specific IC50s vary) | [1][2] |
| Compound 7f (related indole derivative) | In vitro polymerization | 2.04 | [5] |
| Compound 9 (related oxazole derivative) | In vitro polymerization | Not specified, but active | [6] |
| Compound 21 (related indole derivative) | In vitro polymerization | 0.15 | [6] |
| Compound 1k (related indole derivative) | In vitro polymerization | 0.58 | [6] |
Signaling Pathways and Mechanisms of Action
Oxazoloisoindole tubulin inhibitors trigger a cascade of cellular events culminating in apoptosis. The primary mechanism involves the disruption of microtubule dynamics, leading to the activation of the spindle assembly checkpoint and subsequent arrest in the G2/M phase of the cell cycle.
G2/M Cell Cycle Arrest
Inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle, a critical structure for chromosome segregation during mitosis.[3] This failure to form a proper spindle activates a signaling cascade that prevents the cell from proceeding into anaphase, effectively arresting it in the G2/M phase.[7] A key regulatory complex in this process is the Cyclin B1/Cdc2 kinase, whose activity is modulated following tubulin disruption.[7][8] The tumor suppressor protein p21 also plays a role in this cell cycle arrest.[7]
Induction of Apoptosis
Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway. This process is characterized by the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of a cascade of caspases, which are proteases that execute the apoptotic program.[9][10] Key proteins involved include the Bcl-2 family, which regulates mitochondrial integrity, and caspases-9 and -3, which are initiator and executioner caspases, respectively.[10]
Experimental Protocols
Synthesis of[1][4]Oxazolo[5,4-e]isoindoles
The synthesis of the[1][5]oxazolo[5,4-e]isoindole scaffold is typically achieved through a multi-step process. A general synthetic route is outlined below.[4]
A detailed, step-by-step protocol is as follows:
-
N-Substitution of Isoindoline-1,3-dione: The starting isoindoline-1,3-dione is reacted with an appropriate benzyl halide in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF).[4]
-
Formylation: The N-substituted intermediate is then formylated using a reagent like t-butoxy-bis-(dimethylamino)-methane or by reaction with ethyl formate in the presence of a strong base like potassium tert-butoxide.[4]
-
Cyclization: The resulting formyl derivative is cyclized by heating with hydroxylamine hydrochloride in a solvent such as ethanol to yield the final[1][5]oxazolo[5,4-e]isoindole product.[4]
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Glycerol
-
Fluorescent reporter (e.g., DAPI) or a spectrophotometer for turbidity measurement
-
Test compounds and controls (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer)
-
96-well plates (black plates for fluorescence)
-
Temperature-controlled plate reader
Procedure (Fluorescence-based):
-
Prepare a tubulin solution in General Tubulin Buffer containing GTP and glycerol.
-
Add the fluorescent reporter to the tubulin solution.
-
Dispense the tubulin solution into the wells of a pre-warmed 96-well plate.
-
Add the test compounds at various concentrations to the respective wells. Include positive and negative controls.
-
Immediately place the plate in a plate reader set to 37°C.
-
Monitor the increase in fluorescence over time (e.g., for 60 minutes) at appropriate excitation and emission wavelengths.
-
The rate of polymerization is proportional to the rate of fluorescence increase. Calculate the IC50 value from the dose-response curve.
Cell Viability (Cytotoxicity) Assay
This assay determines the concentration of a compound that causes a 50% reduction in cell viability. The MTS assay is a common colorimetric method.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds
-
MTS reagent
-
Plate reader (for absorbance measurement)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72 hours).[4]
-
After the incubation period, add the MTS reagent to each well and incubate for a further 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the IC50 value from the dose-response curve.
Conclusion
Early-stage research on oxazoloisoindole tubulin inhibitors has identified a promising class of compounds with potent antiproliferative activity against a range of cancer cell lines, including those with multidrug resistance. Their mechanism of action, involving the inhibition of tubulin polymerization, G2/M cell cycle arrest, and induction of apoptosis, makes them attractive candidates for further preclinical and clinical development. The experimental protocols outlined in this guide provide a foundation for the continued investigation and optimization of these novel anticancer agents.
References
- 1. [1,2]Oxazolo[5,4-e]isoindoles as promising tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of [1,2]oxazoloisoindoles tubulin polymerization inhibitors: Further chemical modifications and potential therapeutic effects against lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.unipa.it [iris.unipa.it]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Intrinsic apoptotic pathway and G2/M cell cycle arrest involved in tubeimoside I-induced EC109 cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Tubulin Polymerization Assay Using Tubulin Polymerization-IN-32
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a key target for anticancer drug development. Compounds that interfere with tubulin dynamics can arrest the cell cycle at the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.
Tubulin Polymerization-IN-32 is a potent inhibitor of tubulin polymerization, belonging to the[1][2]oxazolo[5,4-e]isoindoles class of molecules. This compound has been identified as "compound 14k" in the scientific literature and has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly lymphomas. These application notes provide a detailed protocol for assessing the in vitro effect of this compound on tubulin polymerization, a critical step in characterizing its mechanism of action and potential as a therapeutic agent.
Mechanism of Action
This compound exerts its biological effects by directly interacting with tubulin, thereby inhibiting its assembly into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis in cancer cells. The primary signaling pathway affected is the cytoskeleton-dependent cell cycle progression.
Caption: Mechanism of action of this compound.
Quantitative Data
The inhibitory effect of this compound on both tubulin polymerization and cancer cell proliferation has been quantified. The half-maximal inhibitory concentration (IC50) for in vitro tubulin polymerization and the growth inhibition (GI50) for various lymphoma cell lines are summarized below.
| Parameter | Compound | Value | Cell Lines / Conditions | Reference |
| Tubulin Polymerization Inhibition (IC50) | This compound | 2.68 ± 0.15 µM | In vitro fluorescence-based assay | [3] |
| Anti-proliferative Activity (GI50) | This compound | 1.8 µM | VL51 Lymphoma Cells | [1] |
| 1.4 µM | MINO Lymphoma Cells | [1] | ||
| 1.7 µM | HBL1 Lymphoma Cells | [1] | ||
| 2.0 µM | SU-DHL-10 Lymphoma Cells | [1] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol outlines a fluorescence-based assay to measure the inhibitory effect of this compound on the polymerization of purified tubulin. The assay relies on the fluorescence enhancement of a reporter dye upon its incorporation into microtubules.
Materials and Reagents
-
Purified Tubulin (>99% pure, porcine brain)
-
This compound
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
Fluorescent Reporter Dye (e.g., DAPI)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
96-well, black, flat-bottom microplates
-
Temperature-controlled fluorescence plate reader
Experimental Workflow
Caption: Workflow for the in vitro tubulin polymerization assay.
Detailed Procedure
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice and use within one hour.
-
Prepare a 100 mM stock solution of GTP in distilled water and store at -20°C.
-
Prepare a stock solution of this compound in DMSO. Further dilute in General Tubulin Buffer to create a range of working concentrations (e.g., 10x final concentration).
-
Prepare a stock solution of the fluorescent reporter dye in DMSO.
-
-
Reaction Setup (on ice):
-
In a microcentrifuge tube on ice, prepare the reaction mixture containing:
-
Purified tubulin (final concentration 2 mg/mL)
-
General Tubulin Buffer
-
Glycerol (final concentration 10%)
-
Fluorescent reporter dye (e.g., 6.3 µM DAPI)
-
-
Mix gently by pipetting.
-
-
Assay Execution:
-
Transfer the reaction mixture to the wells of a pre-warmed (37°C) 96-well black microplate.
-
Add the desired concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C for 2 minutes in the fluorescence plate reader.
-
Initiate the polymerization by adding GTP to a final concentration of 1 mM to each well.
-
Immediately begin monitoring the fluorescence intensity at 37°C. Set the plate reader to take readings every 60 seconds for 60 minutes. Use an excitation wavelength of approximately 360 nm and an emission wavelength in the range of 420-450 nm.[1][4]
-
-
Data Analysis:
-
The rate of tubulin polymerization is proportional to the increase in fluorescence over time.
-
Plot the fluorescence intensity versus time for each concentration of this compound.
-
Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Troubleshooting
-
No or low polymerization in the control well:
-
Ensure tubulin was kept on ice and used promptly after reconstitution.
-
Verify the GTP solution is not degraded.
-
Confirm the reaction temperature is maintained at 37°C.
-
-
High background fluorescence:
-
Check for precipitation of the test compound in the assay buffer.
-
Run a control with the compound in buffer without tubulin to check for auto-fluorescence.
-
-
Inconsistent readings between replicates:
-
Ensure accurate and consistent pipetting.
-
Avoid introducing air bubbles into the wells.
-
By following this detailed protocol, researchers can accurately assess the inhibitory activity of this compound on in vitro tubulin polymerization, providing valuable insights into its mechanism of action and potential as an anticancer agent.
References
- 1. A tubulin polymerization microassay used to compare ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. US20120189539A1 - Bcl-2/bcl-xl inhibitors and therapeutic methods using the same - Google Patents [patents.google.com]
- 4. New cannabidiol derivatives: synthesis, binding to cannabinoid receptor, and evaluation of their antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tubulin Polymerization-IN-32 in Cancer Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization-IN-32 is a small molecule inhibitor of tubulin polymerization, demonstrating antiproliferative activity against various cancer cell lines.[1] As a member of the diverse class of microtubule-targeting agents, it disrupts the dynamic instability of microtubules, which are critical components of the cytoskeleton involved in essential cellular processes such as mitosis, cell signaling, and intracellular transport.[2][3] This disruption ultimately leads to cell cycle arrest, primarily in the G2/M phase, and the induction of apoptosis, making it a compound of interest for cancer research and drug development.[2][3][4]
These application notes provide a comprehensive guide for the use of this compound in cancer cell culture, including its mechanism of action, protocols for key in vitro experiments, and expected outcomes.
Mechanism of Action
Tubulin polymerization inhibitors, such as this compound, function by binding to tubulin subunits, preventing their assembly into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents proper chromosome segregation during mitosis, leading to an arrest of the cell cycle in the G2/M phase.[2][3][4]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4]
While the precise binding site of this compound on the tubulin heterodimer has not been definitively reported in the available literature, tubulin polymerization inhibitors typically bind to one of three main sites: the colchicine, vinca, or taxane binding sites. The downstream signaling effects of disrupting microtubule dynamics can involve the modulation of various pathways, including the p53-independent upregulation of p21, a key regulator of cell cycle progression and apoptosis, and the inhibition of hypoxia-inducible factor-1α (HIF-1α), a critical factor in tumor angiogenesis.
Data Presentation
The following table summarizes the reported antiproliferative activity of this compound in various cancer cell lines. Researchers should note that these values are a guide, and optimal concentrations for specific cell lines and assays should be determined empirically.
| Cell Line | Cancer Type | Assay Type | IC50/GI50 (µM) | Reference |
| NCI-60 Panel | Various | Growth Inhibition | 0.03 - 85.8 | [1] |
| VL51 | Lymphoma | Proliferation | 1.8 | [1] |
| MINO | Lymphoma | Proliferation | 1.4 | [1] |
| HBL1 | Lymphoma | Proliferation | 1.7 | [1] |
| SU-DHL-10 | Lymphoma | Proliferation | 2.0 | [1] |
Experimental Protocols
The following are detailed protocols for essential in vitro assays to characterize the effects of this compound on cancer cells.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Principle: Tubulin polymerization can be monitored by the increase in turbidity (light scattering) as microtubules form. An inhibitor will reduce the rate and extent of this increase.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
This compound
-
Paclitaxel (positive control for polymerization enhancement)
-
Colchicine or Nocodazole (positive controls for polymerization inhibition)
-
DMSO (vehicle control)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well, half-area, clear bottom plates
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
On ice, prepare the reaction mixture containing G-PEM buffer and the desired final concentration of this compound or control compounds.
-
Add purified tubulin to the reaction mixture to a final concentration of 2-4 mg/mL.
-
Pipette 100 µL of the final reaction mixture into pre-warmed (37°C) 96-well plates.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.[5]
Data Analysis: Plot the absorbance at 340 nm against time. The rate of polymerization can be determined from the slope of the linear phase of the curve. The IC50 value for tubulin polymerization inhibition is the concentration of the compound that reduces the maximum rate of polymerization by 50%.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where the yellow MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Measure the absorbance at a wavelength between 550 and 600 nm.[7]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorescent dye. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[8][9]
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[2]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[2]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Analyze the cells by flow cytometry within 1 hour.[2]
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in the different phases of the cell cycle.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.[11]
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[11]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.[11]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Data Analysis: Generate a histogram of PI fluorescence intensity. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software. An accumulation of cells in the G2/M phase is the expected outcome for a tubulin polymerization inhibitor.
Mandatory Visualizations
References
- 1. In vitro tubulin polymerization assay [bio-protocol.org]
- 2. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. protocols.io [protocols.io]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. scispace.com [scispace.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. vet.cornell.edu [vet.cornell.edu]
Determining the IC50 Value of Tubulin Polymerization-IN-32 in Lymphoma Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Tubulin polymerization-IN-32 in lymphoma cells. This compound is an inhibitor of tubulin polymerization that has shown anti-proliferative activity against various cancer cell lines, including lymphoma.[1] These protocols cover essential methodologies, from cell culture and treatment to viability assays and data analysis, to accurately assess the potency of this compound.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton involved in essential cellular processes such as cell division, intracellular transport, and maintenance of cell shape.[2][3] Their critical role in mitosis makes them a key target for anticancer drug development.[3] Tubulin polymerization inhibitors disrupt microtubule dynamics, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis in cancer cells.[3][4]
This compound has been identified as a tubulin polymerization inhibitor with the molecular formula C₂₉H₃₀N₂O₇ and a molecular weight of 518.56.[1] It targets microtubules and is implicated in the Cell Cycle/DNA Damage and Cytoskeleton pathways.[1] This compound has demonstrated inhibitory effects on the growth of several lymphoma cell lines.[1] The determination of its IC50 value is a critical first step in evaluating its potential as a therapeutic agent for lymphoma.
Data Presentation
The anti-proliferative activity of this compound has been evaluated against a panel of lymphoma cell lines. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, were determined after 72 hours of treatment.
| Cell Line | Type of Lymphoma | IC50 Value (µM) |
| VL51 | Mantle Cell Lymphoma | 1.8 |
| MINO | Mantle Cell Lymphoma | 1.4 |
| HBL1 | Diffuse Large B-cell Lymphoma | 1.7 |
| SU-DHL-10 | Diffuse Large B-cell Lymphoma | 2.0 |
Data sourced from MedChemExpress, citing Michael D Wendt, et al. J Med Chem. 2006.[1]
Experimental Protocols
Cell Culture and Maintenance of Lymphoma Cells
This protocol describes the routine culture of suspension lymphoma cell lines.
Materials:
-
Lymphoma cell lines (e.g., VL51, MINO, HBL1, SU-DHL-10)
-
Complete growth medium (e.g., RPMI-1640 supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin)
-
Sterile, vented T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
Protocol:
-
Maintain lymphoma cells in T-75 flasks with the appropriate volume of complete growth medium.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor cell density and viability regularly. Passage the cells every 2-3 days to maintain a density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.
-
To passage, transfer the cell suspension to a sterile conical tube and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed a new T-75 flask with the desired number of viable cells.
Cell Viability Assay (MTS Assay) for IC50 Determination
This protocol outlines the use of a colorimetric MTS assay to determine the IC50 value of this compound. The MTS assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[5][6]
Materials:
-
Lymphoma cells in logarithmic growth phase
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete growth medium
-
Sterile 96-well microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Protocol:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with complete growth medium to prepare a series of working concentrations (e.g., 0-10 µM).[1] The final DMSO concentration in the wells should be less than 0.1%.
-
Count the lymphoma cells and adjust the cell density to 2 x 10⁵ cells/mL in complete growth medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (20,000 cells/well).
-
Add 100 µL of the various concentrations of this compound to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[1]
-
After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of this compound on tubulin polymerization.
Materials:
-
Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and fluorescent reporter)[2][7]
-
This compound
-
Colchicine (as a positive control for inhibition)
-
Paclitaxel (as a positive control for promotion)
-
DMSO (as a negative control)
-
Pre-warmed 96-well plate
-
Fluorescence plate reader
Protocol:
-
Prepare a solution of purified tubulin in the provided buffer containing GTP and a fluorescent reporter.[7]
-
Add this compound at various concentrations to the wells of a pre-warmed 96-well plate.
-
Include positive controls (colchicine) and negative controls (DMSO).[7]
-
Initiate the polymerization reaction by adding the tubulin solution to the wells.
-
Monitor the fluorescence intensity over time (e.g., for 60 minutes) at 37°C using a fluorescence plate reader with excitation and emission wavelengths of 360 nm and 450 nm, respectively.[7]
-
An increase in fluorescence indicates tubulin polymerization. Plot fluorescence intensity against time to visualize the effect of the compound.
-
The area under the curve (AUC) can be calculated to quantify the extent of polymerization, with the untreated control representing 100% polymerization.[7]
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. In vitro tubulin polymerization assay [bio-protocol.org]
Application Notes and Protocols for Immunofluorescence Staining of Microtubules after Tubulin Polymerization-IN-32 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin Polymerization-IN-32 is a potent inhibitor of tubulin polymerization, belonging to the[1][2]oxazoloisoindole class of compounds.[3] By disrupting microtubule dynamics, this small molecule effectively arrests cells in the G2/M phase of the cell cycle and induces apoptosis, making it a compound of interest for cancer research and drug development.[3][4] These application notes provide detailed protocols for the immunofluorescent staining of microtubules in cultured cells following treatment with this compound, enabling the visualization and analysis of its effects on the microtubule network.
Mechanism of Action
This compound and its analogs exert their biological effects by binding to the colchicine site on β-tubulin.[2] This interaction prevents the polymerization of α/β-tubulin heterodimers into microtubules, leading to the disassembly of the microtubule network. The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. Consequently, the cell cycle is arrested at the G2/M checkpoint, which, if prolonged, can trigger the intrinsic apoptotic pathway.[3][4]
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| GI50 | NCI Panel | 0.03 - 85.8 µM | MedChemExpress Datasheet |
| IC50 | VL51 (Lymphoma) | 1.8 µM | MedChemExpress Datasheet |
| MINO (Lymphoma) | 1.4 µM | MedChemExpress Datasheet | |
| HBL1 (Lymphoma) | 1.7 µM | MedChemExpress Datasheet | |
| SU-DHL-10 (Lymphoma) | 2.0 µM | MedChemExpress Datasheet | |
| Tubulin Polymerization Inhibition (for[1][2]oxazoloisoindole class) | Potent Inhibition | [2] |
Experimental Protocols
Immunofluorescence Staining of Microtubules
This protocol details the steps for visualizing the effects of this compound on the microtubule cytoskeleton of cultured mammalian cells using immunofluorescence microscopy.
Materials:
-
Cultured mammalian cells (e.g., HeLa, A549)
-
Glass coverslips
-
6-well plates
-
This compound (solubilized in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20 (PBST)
-
Primary Antibody: Mouse anti-α-tubulin antibody (e.g., Sigma-Aldrich, T5168)
-
Secondary Antibody: Goat anti-mouse IgG, Alexa Fluor 488 conjugate (e.g., Thermo Fisher Scientific, A-11001)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in 6-well plates at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare a working solution of this compound in complete cell culture medium. The final concentration will depend on the cell line and experimental goals (a concentration range of 1-10 µM is a good starting point based on available IC50 data). Treat the cells for a desired period (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO) treated sample.
-
Fixation: After treatment, gently aspirate the medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access the intracellular microtubules.
-
Washing: Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells with 1% BSA in PBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in blocking buffer according to the manufacturer's recommendation. Aspirate the blocking buffer and incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Washing: Aspirate the primary antibody solution and wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the Alexa Fluor 488-conjugated secondary antibody in blocking buffer. Protect from light from this step onwards. Incubate the cells with the secondary antibody solution for 1 hour at room temperature.
-
Washing: Aspirate the secondary antibody solution and wash the cells three times with PBST for 5 minutes each.
-
Nuclear Staining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: Carefully mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Use appropriate filter sets for DAPI (blue) and Alexa Fluor 488 (green).
Expected Results:
-
Control (DMSO-treated) cells: Should exhibit a well-organized and extensive network of fine filamentous microtubules extending throughout the cytoplasm.
-
This compound-treated cells: Will show a dose- and time-dependent disruption of the microtubule network. At lower concentrations or shorter incubation times, microtubules may appear fragmented and disorganized. At higher concentrations or longer incubation times, the microtubule network is expected to be significantly depolymerized, with a diffuse cytoplasmic staining of tubulin subunits and a loss of filamentous structures. Cells may also appear rounded and may show condensed and fragmented nuclei, indicative of apoptosis.
Visualizations
Caption: Experimental workflow for immunofluorescence staining.
Caption: Signaling pathway of this compound.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Development of [1,2]oxazoloisoindoles tubulin polymerization inhibitors: Further chemical modifications and potential therapeutic effects against lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [1,2]Oxazolo[5,4-e]isoindoles as promising tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel insights on [1,2]oxazolo[5,4‐e]isoindoles on multidrug resistant acute myeloid leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
Using Tubulin polymerization-IN-32 to study cytoskeleton-dependent processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization-IN-32 is a potent inhibitor of tubulin polymerization, belonging to the[1][2]oxazoloisoindole class of compounds. It exerts its biological effects by binding to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics, which are critical for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis in rapidly proliferating cells. These characteristics make this compound a valuable tool for studying cytoskeleton-dependent processes and a potential candidate for anticancer drug development, particularly for lymphomas.[1]
This document provides detailed application notes and experimental protocols for utilizing this compound in research settings.
Mechanism of Action
This compound functions as a microtubule destabilizing agent. The process of microtubule formation involves the polymerization of α- and β-tubulin heterodimers into protofilaments, which then assemble into hollow microtubular structures. This dynamic process is crucial for the formation of the mitotic spindle during cell division. This compound binds to the colchicine binding pocket on β-tubulin, which sterically hinders the conformational changes required for tubulin dimers to polymerize into microtubules. This inhibition of polymerization leads to a net depolymerization of microtubules, disruption of the mitotic spindle, and ultimately, cell cycle arrest and apoptosis.
Caption: Mechanism of action of this compound.
Data Presentation
Quantitative Data for this compound
| Parameter | Cell Lines | Value | Reference |
| GI50 (50% Growth Inhibition) | NCI 60-cell line panel | 0.03 - 85.8 µM | [1] |
| IC50 (50% Inhibitory Concentration) | VL51 (Lymphoma) | 1.8 µM (72h) | [1] |
| MINO (Lymphoma) | 1.4 µM (72h) | [1] | |
| HBL1 (Lymphoma) | 1.7 µM (72h) | [1] | |
| SU-DHL-10 (Lymphoma) | 2.0 µM (72h) | [1] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This protocol is for measuring the effect of this compound on the polymerization of purified tubulin in vitro. The increase in turbidity at 340 nm is proportional to the amount of polymerized microtubules.
Caption: Workflow for the in vitro tubulin polymerization assay.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound
-
DMSO (vehicle control)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.
-
Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.
-
-
Reaction Setup (on ice):
-
In a pre-chilled 96-well plate, add the desired concentrations of this compound or DMSO (for the control).
-
Add the tubulin solution to each well.
-
To initiate polymerization, add the GTP working solution to each well for a final concentration of 1 mM.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of polymerization inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on the viability of lymphoma cells. The reduction of MTT to formazan by metabolically active cells is proportional to the number of viable cells.
Materials:
-
Lymphoma cell lines (e.g., VL51, MINO, HBL1, SU-DHL-10)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
-
Immunofluorescence Staining of the Microtubule Network
This protocol allows for the visualization of the effects of this compound on the microtubule cytoskeleton in lymphoma cells.
Caption: Workflow for immunofluorescence staining of microtubules.
Materials:
-
Lymphoma cells
-
Poly-L-lysine coated coverslips
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed lymphoma cells onto poly-L-lysine coated coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with the desired concentration of this compound or DMSO for the appropriate time.
-
-
Fixation and Permeabilization:
-
Wash the cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Briefly rinse the coverslips in distilled water.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
-
Disclaimer: The experimental protocols provided are based on established methodologies. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The information regarding this compound is based on publicly available data and the cited research article.
References
Troubleshooting & Optimization
Optimizing Tubulin polymerization-IN-32 concentration and incubation time for assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tubulin polymerization-IN-32 in their experiments. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to ensure successful and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of tubulin polymerization.[1] Its mechanism of action involves binding to tubulin, the protein subunit of microtubules, and disrupting the dynamic process of microtubule assembly and disassembly.[2][3] This interference with microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and can ultimately induce apoptosis (programmed cell death).[4][5]
Q2: What is the recommended concentration range for this compound in an in vitro tubulin polymerization assay?
A2: Based on reported GI50 values against various cancer cell lines, which range from 0.03 to 85.8 µM, a good starting point for an in vitro tubulin polymerization assay would be in the low micromolar range.[1] We recommend performing a dose-response experiment starting from 0.1 µM up to 100 µM to determine the optimal concentration for your specific experimental conditions.
Q3: What is a typical incubation time for cell-based assays with this compound?
A3: For cell proliferation assays, an incubation time of 72 hours has been reported to be effective.[1] However, for observing effects on the microtubule network, shorter incubation times of 3, 6, or 18 hours may be sufficient.[6] The optimal incubation time will depend on the cell type and the specific endpoint being measured.
Q4: How should I dissolve and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO). For storage, it is recommended to follow the instructions on the product's certificate of analysis, which usually involves storing the stock solution at -20°C or -80°C to prevent degradation.
Q5: What control compounds should I use in my tubulin polymerization assay?
A5: It is essential to include both a positive and a negative control. Paclitaxel is a commonly used positive control that stabilizes microtubules and enhances polymerization.[7] Nocodazole or colchicine are suitable negative controls that inhibit tubulin polymerization.[6][7] A vehicle control (e.g., DMSO) is also necessary to account for any effects of the solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low tubulin polymerization in the control group. | 1. Inactive tubulin due to improper storage (e.g., repeated freeze-thaw cycles).2. Incorrect buffer composition or pH.3. Low GTP concentration. | 1. Use fresh or properly stored tubulin. Avoid repeated freeze-thaw cycles. Consider pre-centrifuging the tubulin solution to remove aggregates.[8]2. Verify the composition and pH of the polymerization buffer.3. Ensure the final GTP concentration is sufficient (typically 1 mM). |
| High background signal or precipitation in the well. | 1. This compound is precipitating at the tested concentration.2. The compound itself absorbs light at the measurement wavelength. | 1. Visually inspect the wells for precipitation. If observed, reduce the concentration of the compound or try a different solvent. The maximum recommended DMSO concentration is typically 2%.[8]2. Run a control with only the compound and buffer to measure its intrinsic absorbance. Subtract this background from your experimental values. |
| Inconsistent results between replicates. | 1. Inaccurate pipetting.2. Air bubbles in the wells. | 1. Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.2. Be careful to avoid introducing air bubbles when adding reagents to the wells.[8] |
| Unexpected enhancement of polymerization. | The compound may have a stabilizing effect at certain concentrations, similar to paclitaxel. | Review the literature for similar compounds. Perform a full dose-response curve to characterize the compound's activity profile. |
Quantitative Data Summary
Table 1: Reported Bioactivity of this compound (Compound 14k)
| Parameter | Cell Line Panel | Value | Reference |
| GI50 | NCI-60 | 0.03 - 85.8 µM | [1] |
| IC50 | Lymphoma Cells | 1.4 - 2.0 µM | [1] |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Starting Concentration Range |
| In Vitro Tubulin Polymerization Assay | 0.1 µM - 100 µM |
| Cell-Based Proliferation Assay | 0.1 µM - 10 µM |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This protocol is a general guideline and may need to be optimized for your specific laboratory conditions.
Materials:
-
Lyophilized tubulin (>97% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Control compounds (Paclitaxel, Nocodazole)
-
96-well, clear bottom microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.
-
Prepare a working solution of GTP (10 mM) in General Tubulin Buffer.
-
Prepare serial dilutions of this compound and control compounds in General Tubulin Buffer. The final DMSO concentration should not exceed 2%.
-
-
Assay Setup:
-
On ice, add the following to each well of a pre-chilled 96-well plate:
-
85 µL of General Tubulin Buffer containing 10% glycerol.
-
10 µL of the diluted this compound, control compound, or vehicle (DMSO).
-
5 µL of 10 mM GTP.
-
-
To initiate the polymerization, add 10 µL of the tubulin solution (final concentration will be approximately 3 mg/mL) to each well. Mix gently by pipetting up and down without introducing bubbles.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD at 340 nm) versus time for each concentration of this compound and controls.
-
Determine the effect of the compound on the rate and extent of tubulin polymerization. Calculate IC50 values if a dose-dependent inhibition is observed.
-
Visualizations
Signaling Pathway of Tubulin Polymerization Inhibitors
Caption: Mechanism of action for this compound.
Experimental Workflow for In Vitro Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting Tubulin Aggregation in In Vitro Polymerization Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address tubulin aggregation during in vitro polymerization assays.
Frequently Asked Questions (FAQs)
Q1: My tubulin solution appears cloudy or contains visible precipitates before initiating the polymerization assay. What should I do?
A1: This indicates the presence of tubulin aggregates, which can act as seeds and interfere with the normal kinetics of microtubule polymerization, often shortening the lag time.[1] To salvage the protein, it is crucial to remove these aggregates.
Recommended Protocol: Ultracentrifugation for Aggregate Removal
-
Preparation: Keep the tubulin solution on ice to prevent further aggregation.
-
Centrifugation: Spin the tubulin solution at high speed (e.g., 279,000 x g) for 10 minutes at 4°C.[2]
-
Supernatant Collection: Carefully collect the top portion of the supernatant, avoiding the pellet at the bottom which contains the aggregated tubulin.[2]
-
Concentration Measurement: Re-measure the protein concentration of the clarified tubulin solution before proceeding with your assay.
-
Alternative: If aggregation persists after ultracentrifugation, consider performing one cycle of polymerization and depolymerization to select for functional tubulin.[2]
Q2: I observe a very short or non-existent lag phase in my polymerization curve. What could be the cause?
A2: The absence of a distinct lag phase, which represents the nucleation step of microtubule formation, is often a sign of pre-existing tubulin aggregates or "seeds" in your reaction.[1] These seeds provide a template for rapid elongation, bypassing the slower nucleation process.
Troubleshooting Steps:
-
Clarify Tubulin: Before starting the assay, clarify your tubulin stock by ultracentrifugation as described in Q1. The presence of a lag time in your control reaction is a key indicator of high-quality, aggregate-free tubulin.[1]
-
Evaluate Storage: Improper storage, including multiple freeze-thaw cycles, can lead to aggregate formation.[1] Always aliquot tubulin into single-use volumes and store them at -80°C or in liquid nitrogen.[3][4]
-
Check Buffer Components: Ensure your polymerization buffer is correctly prepared and filtered. Contaminants in the buffer can sometimes promote aggregation.
Q3: My tubulin sample aggregates upon warming to 37°C, even before polymerization is expected. Why is this happening?
A3: This rapid, temperature-induced aggregation can stem from several factors related to protein stability.
Potential Causes and Solutions:
-
Suboptimal Buffer Conditions: The composition of your polymerization buffer is critical. Ensure the pH is maintained between 6.8 and 7.0 and that essential components like MgCl2 and EGTA are at the correct concentrations.[5] Different buffers, such as PIPES or MES, can influence polymerization dynamics.[6]
-
GTP Concentration: GTP is essential for tubulin polymerization.[7][8] Ensure you are using a sufficient concentration, typically 1 mM.[5][9] GDP, on the other hand, is inhibitory to polymerization.[7][8]
-
Glycerol as a Stabilizer: Glycerol is often included in polymerization assays as it enhances polymerization and can help to prevent non-specific aggregation.[5][10][11] If you are not already using it, consider adding 5-10% glycerol to your reaction mixture.
-
Protein Concentration: Very high concentrations of tubulin can be more prone to aggregation.[12] If possible, try working within the recommended concentration range for your specific assay.
Q4: Can the fluorescent dye I'm using to monitor polymerization be causing the aggregation?
A4: Yes, some fluorescent dyes, particularly at high concentrations, can induce tubulin aggregation.[13][14] This is a known phenomenon where the dye itself may promote protein-protein interactions or alter the protein's conformation, leading to aggregation.
Mitigation Strategies:
-
Optimize Dye Concentration: Titrate the concentration of your fluorescent dye to find the lowest effective concentration that still provides a good signal-to-noise ratio.
-
Test Different Dyes: If aggregation persists, consider trying a different fluorescent probe. Some dyes have been specifically designed and validated for live-cell imaging and in vitro assays to minimize these effects.[13]
-
Control Experiments: Always run a control reaction with tubulin and the dye in the absence of GTP to see if aggregation occurs without polymerization. This can help isolate the effect of the dye.
Quantitative Data Summary
Table 1: Common Tubulin Polymerization Buffers
| Buffer Component | Typical Concentration | Purpose |
| PIPES | 80-100 mM, pH 6.9 | Buffering agent to maintain optimal pH for polymerization. |
| MgCl₂ | 1-2 mM | Essential cofactor for GTP binding and polymerization. |
| EGTA | 0.5-2 mM | Chelates calcium ions, which inhibit polymerization. |
| GTP | 1 mM | Promotes polymerization upon binding to the β-tubulin exchangeable site.[8] |
| Glycerol | 5-15% (v/v) | Enhances polymerization and stabilizes microtubules.[5][10] |
Experimental Protocols
Protocol 1: Standard Tubulin Polymerization Assay Monitored by Turbidity
This protocol provides a basic framework for an in vitro tubulin polymerization assay.
-
Tubulin Preparation: Thaw a single-use aliquot of purified tubulin on ice. If necessary, clarify by ultracentrifugation (see Q1). Determine the protein concentration.
-
Reaction Mixture Preparation: On ice, prepare the reaction mixture in a pre-chilled microcuvette or 96-well plate. A typical reaction includes:
-
Initiation of Polymerization: Add GTP to a final concentration of 1 mM.
-
Measurement: Immediately place the cuvette or plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance (turbidity) at 350 nm over time.[9]
-
Data Analysis: Plot the absorbance at 350 nm versus time. A successful polymerization reaction will typically show a sigmoidal curve with a lag phase, an elongation phase, and a plateau phase.
Visualizing Troubleshooting Workflows
The following diagrams illustrate logical steps for troubleshooting common issues in tubulin polymerization assays.
Caption: Troubleshooting flowchart for tubulin aggregation.
Caption: Workflow for ensuring tubulin quality before experiments.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. In vitro reconstitution assays of microtubule amplification and lattice repair by the microtubule severing enzymes katanin and spastin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buffer conditions and non-tubulin factors critically affect the microtubule dynamic instability of sea urchin egg tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Tubulin-nucleotide interactions during the polymerization and depolymerization of microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of glycerol on microtubule polymerization kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. Fluorescent dyes and probes for super-resolution microscopy of microtubules and tracheoles in living cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Addressing low solubility of Tubulin polymerization-IN-32 in aqueous solutions
Welcome to the technical support center for Tubulin Polymerization-IN-32 (Catalog No. HY-151393). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a tubulin polymerization inhibitor belonging to the[1][2]oxazoloisoindole class of compounds.[2][3] Its primary mechanism of action is the inhibition of microtubule formation by binding to tubulin, which leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2][3] This makes it a compound of interest for cancer research, particularly for lymphomas and other malignancies.[4]
Q2: I'm observing precipitation of this compound in my aqueous cell culture medium. What is the likely cause?
Low aqueous solubility is a known challenge for many small molecule inhibitors, including tubulin inhibitors.[5] Precipitation in aqueous solutions like cell culture media is common when the concentration of the compound exceeds its solubility limit. This is often exacerbated when a stock solution, typically prepared in an organic solvent like DMSO, is diluted into the aqueous medium.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Q4: How can I improve the solubility of this compound in my aqueous experimental buffer?
Several strategies can be employed to enhance the solubility of poorly water-soluble compounds:
-
Use of Co-solvents: Prepare the final working solution with a small percentage of an organic co-solvent like DMSO. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid solvent-induced artifacts in biological assays.[6]
-
pH Adjustment: The solubility of some compounds can be influenced by the pH of the solution. However, this is dependent on the presence of ionizable groups in the molecule and should be approached with caution to avoid altering the compound's activity or stability.
-
Use of Surfactants or Solubilizing Agents: Non-ionic surfactants or other solubilizing agents can be used in some applications to increase solubility, but their compatibility with the specific experimental system must be validated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Decrease the final concentration of the compound.- Increase the percentage of DMSO in the final solution (be mindful of solvent toxicity in your assay).- Prepare the final dilution in a stepwise manner, adding the stock solution to the aqueous buffer while vortexing to ensure rapid mixing. |
| Cloudy or hazy solution after preparation | Formation of fine precipitates or aggregates. | - Sonicate the solution briefly in a water bath sonicator.- Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. Note that this may reduce the actual concentration of the compound in the solution. |
| Inconsistent experimental results | Poor solubility leading to variable effective concentrations of the compound. | - Always prepare fresh working solutions from the stock immediately before use.- Ensure complete dissolution of the stock solution before further dilution.- Visually inspect for any precipitation before adding the compound to your experiment. |
| Cell toxicity observed with the vehicle control (DMSO) | The concentration of DMSO is too high for the cell line being used. | - Determine the maximum tolerable DMSO concentration for your specific cell line in a preliminary experiment.- Ensure the final DMSO concentration in all experimental wells, including controls, is consistent and below the toxic threshold. |
Experimental Protocols
Protocol for Preparation of a Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but be cautious of potential compound degradation with excessive heat.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol for Preparing a Working Solution in Aqueous Buffer for In Vitro Assays
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Aqueous Buffer: Pre-warm the aqueous buffer (e.g., cell culture medium, assay buffer) to the experimental temperature (e.g., 37°C).
-
Serial Dilution (Recommended): If a high dilution factor is required, perform a serial dilution of the DMSO stock in DMSO first to obtain an intermediate concentration.
-
Final Dilution: Add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed aqueous buffer. It is critical to add the stock solution to the buffer while vortexing or stirring to ensure rapid and uniform dispersion, which minimizes local high concentrations that can lead to precipitation.
-
Final Inspection: Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting guide.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for using this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Novel insights on [1,2]oxazolo[5,4‐e]isoindoles on multidrug resistant acute myeloid leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [1,2]Oxazolo[5,4-e]isoindoles as promising tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing off-target effects of Tubulin polymerization-IN-32 in cellular studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize off-target effects of Tubulin polymerization-IN-32 in cellular studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of tubulin polymerization.[1] Its primary mechanism of action is the disruption of microtubule dynamics, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[2][3] By inhibiting the polymerization of tubulin into microtubules, this compound causes cell cycle arrest, primarily in the G2/M phase, and can subsequently induce apoptosis (programmed cell death).[2][4] This makes it a compound of interest for cancer research, particularly for lymphomas.[1]
Q2: What are the potential off-target effects of this compound?
While this compound is designed to target tubulin, like many small molecule inhibitors, it may exhibit off-target effects. Potential off-target interactions could include binding to other proteins with structurally similar binding pockets. For instance, some compounds initially developed as kinase inhibitors have been found to also inhibit tubulin polymerization.[5] Therefore, it is crucial to experimentally validate the on-target and potential off-target effects of this compound in your specific cellular model.
Q3: What is a recommended starting concentration for my cellular experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on available data, the half-maximal growth inhibition (GI50) values across a panel of cancer cell lines range from 0.03 to 85.8 µM.[1] For lymphoma cell lines such as VL51, MINO, HBL1, and SU-DHL-10, the IC50 values for growth inhibition after 72 hours of treatment are in the range of 1.4-2.0 µM.[1] It is recommended to perform a dose-response curve starting from a low concentration (e.g., 10 nM) and extending to a high concentration (e.g., 100 µM) to determine the optimal working concentration for your specific cell line and assay.
Q4: How can I confirm that the observed cellular effects are due to tubulin polymerization inhibition?
Several experiments can be performed to confirm the on-target activity of this compound:
-
Immunofluorescence Microscopy: Treat cells with the compound and stain for α-tubulin or β-tubulin. Inhibition of tubulin polymerization will result in a disrupted microtubule network, appearing as diffuse tubulin staining compared to the well-defined filamentous network in control-treated cells.
-
Cell Cycle Analysis: Analyze the cell cycle distribution of treated cells using flow cytometry. Inhibition of microtubule function typically leads to an accumulation of cells in the G2/M phase of the cell cycle.[4]
-
In Vitro Tubulin Polymerization Assay: This biochemical assay directly measures the effect of the compound on the polymerization of purified tubulin in a cell-free system.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell toxicity observed at expected effective concentrations. | Off-target effects: The compound may be inhibiting other essential cellular proteins. | 1. Perform a selectivity screen: Test the compound against a panel of relevant off-targets (e.g., a kinase panel).2. Lower the concentration: Use the lowest effective concentration determined from your dose-response curve.3. Reduce treatment duration: A shorter exposure time may be sufficient to observe on-target effects while minimizing toxicity. |
| Inconsistent results between experiments. | Compound stability: The compound may be degrading in your culture medium or under your experimental conditions.Cell line variability: Different passages of the same cell line can exhibit different sensitivities. | 1. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles.2. Test compound stability: Incubate the compound in your experimental medium for the duration of the experiment and then test its activity.3. Use a consistent cell passage number: Thaw a new vial of cells after a defined number of passages. |
| No observable effect on microtubule organization or cell cycle. | Inactive compound: The compound may have degraded.Low concentration: The concentration used may be too low for the specific cell line.Drug efflux: Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein) that can remove the compound from the cell. | 1. Verify compound activity: Use a positive control (e.g., another known tubulin inhibitor like vincristine or colchicine).2. Increase the concentration: Perform a wider dose-response curve.3. Use an efflux pump inhibitor: Co-treat with a known efflux pump inhibitor to see if the activity of this compound is restored. |
| Changes in cell morphology unrelated to mitotic arrest. | Off-target effects on the cytoskeleton: The compound might be affecting other cytoskeletal components like actin filaments. | 1. Stain for other cytoskeletal proteins: Perform immunofluorescence for F-actin (using phalloidin) to check for any abnormalities in the actin cytoskeleton.2. Conduct a phenotypic screen: Use high-content imaging to analyze a range of cellular morphology parameters to identify potential off-target signatures.[5] |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Endpoint | Value (µM) | Reference |
| NCI Cancer Cell Line Panel | Growth Inhibition | GI50 | 0.03 - 85.8 | [1] |
| VL51 (Lymphoma) | Growth Inhibition (72h) | IC50 | 1.8 | [1] |
| MINO (Lymphoma) | Growth Inhibition (72h) | IC50 | 1.4 | [1] |
| HBL1 (Lymphoma) | Growth Inhibition (72h) | IC50 | 1.7 | [1] |
| SU-DHL-10 (Lymphoma) | Growth Inhibition (72h) | IC50 | 2.0 | [1] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Microtubule Integrity
Objective: To visualize the effect of this compound on the microtubule network in cultured cells.
Materials:
-
Cells cultured on sterile glass coverslips
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or DMSO for the appropriate duration.
-
Wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 30 minutes.
-
Incubate with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cultured cells
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
Procedure:
-
Seed cells in culture plates and treat with the desired concentrations of this compound or DMSO for the appropriate duration.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for characterizing this compound.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Precipitation of Tubulin Inhibitors in Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tubulin inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my tubulin inhibitor precipitating when I add it to my cell culture medium?
A1: Tubulin inhibitors, particularly those targeting the colchicine and vinca alkaloid binding sites, are often highly lipophilic (hydrophobic) molecules.[1][2] This inherent low aqueous solubility is a primary reason for precipitation when they are introduced into the aqueous environment of cell culture media.[1] The issue is further compounded when a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the medium. This rapid solvent shift can cause the compound to crash out of solution.
Q2: I dissolved my inhibitor in DMSO, but it still precipitates in the media. Why?
A2: While DMSO is an excellent solvent for many nonpolar compounds, its ability to maintain solubility is greatly diminished upon dilution in an aqueous solution like cell culture media. When the DMSO stock is added to the media, the DMSO molecules disperse, and the local concentration of the organic solvent around the inhibitor molecules drops significantly. If the final concentration of the inhibitor in the media exceeds its aqueous solubility limit, it will precipitate.
Q3: Can the type of culture medium or the presence of serum affect precipitation?
A3: Yes, both the medium composition and the presence of serum can influence inhibitor solubility.
-
Media Components: Different media formulations (e.g., DMEM, RPMI-1640) have varying concentrations of salts, amino acids, and other components that can affect the overall ionic strength and pH of the solution, which in turn can influence drug solubility.[3]
-
Serum: Fetal Bovine Serum (FBS) and other sera contain proteins like albumin that can bind to hydrophobic drugs, effectively increasing their apparent solubility in the medium.[4] Therefore, you might observe less precipitation in media supplemented with serum compared to serum-free conditions.
Q4: How can I prevent my tubulin inhibitor from precipitating?
A4: Several strategies can be employed to prevent precipitation:
-
Optimize Stock Solution Concentration: Prepare a highly concentrated stock solution in 100% DMSO. This allows for a smaller volume of the stock to be added to the culture medium, minimizing the disruption to the aqueous environment.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-containing media, vortexing gently, and then add this intermediate dilution to the rest of the culture medium.
-
Pre-warming Media: Using pre-warmed media (37°C) can sometimes help improve the solubility of compounds.[4]
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated by many cell lines.[5] However, it is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Use of Solubilizing Agents: For particularly challenging compounds, the use of excipients like cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-127) can help to form micelles or inclusion complexes that increase the aqueous solubility of the inhibitor.
Q5: What is the maximum concentration of common tubulin inhibitors I can expect to dissolve in culture media?
A5: The maximum soluble concentration is highly dependent on the specific inhibitor, the culture medium, the serum concentration, and the final DMSO concentration. The following table provides a general reference for some common tubulin inhibitors. It is always recommended to perform a small-scale solubility test before your main experiment.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Immediate precipitation upon adding DMSO stock to media. | 1. Inhibitor concentration exceeds its aqueous solubility limit.2. Rapid solvent shift from DMSO to aqueous medium. | 1. Lower the final concentration of the inhibitor.2. Use a higher concentration stock solution to reduce the volume of DMSO added.3. Perform a stepwise dilution: first into a small volume of serum-containing media, then into the final volume.4. Pre-warm the culture medium to 37°C before adding the inhibitor. |
| Precipitate forms over time in the incubator. | 1. Temperature fluctuations causing the compound to fall out of solution.2. Instability of the compound in the culture medium at 37°C.3. Evaporation of the medium, leading to an increase in inhibitor concentration. | 1. Ensure the incubator maintains a stable temperature.2. Prepare fresh working solutions for each experiment.3. Check the incubator's humidity levels to minimize evaporation. |
| Cloudy or hazy appearance of the medium after adding the inhibitor. | 1. Formation of very fine, colloidal precipitate.2. Interaction of the inhibitor with components of the medium. | 1. Centrifuge a small aliquot of the medium to see if a pellet forms.2. Try a different type of culture medium (e.g., switch from DMEM to RPMI-1640).3. Increase the serum concentration if your experimental design allows. |
| Inconsistent experimental results. | 1. Variable amounts of precipitated vs. soluble inhibitor.2. Degradation of the inhibitor in solution. | 1. Visually inspect for precipitation before each experiment.2. Prepare fresh stock and working solutions regularly.3. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Data Presentation: Solubility of Common Tubulin Inhibitors
The following table summarizes the solubility of several common tubulin inhibitors in different solvents. Note that solubility in cell culture media is highly variable and the provided values are approximations.
| Tubulin Inhibitor | Solvent | Solubility | Reference |
| Paclitaxel | DMSO | ~50 mg/mL | [6] |
| Methanol | ~50 mg/mL | [6] | |
| Water | <0.01 mg/mL | [7] | |
| DMEM + 10% FBS | Variable, generally low µM range without precipitation | [8] | |
| Vincristine Sulfate | Water | 100 mg/mL | [9] |
| DMSO | 100 mg/mL | [10] | |
| RPMI-1640 + 10% FBS | Generally soluble at typical working concentrations (nM to low µM range) | ||
| Colchicine | Water | 45 mg/mL | |
| Ethanol | 50 mg/mL | ||
| MEM + 20% FBS | Soluble up to at least 2.4 µg/mL | [11] | |
| Nocodazole | DMSO | ~10 mg/mL | |
| Water | Insoluble | ||
| Combretastatin A4 | DMSO | ~25 mg/mL | |
| Water | Poorly soluble | [12] |
Note: The solubility in cell culture media is highly dependent on the specific batch of media, serum, and the final concentration of any co-solvents like DMSO. It is strongly recommended to perform a visual solubility test at your desired working concentration before proceeding with your experiment.
Experimental Protocols
Protocol 1: Preparation of a Paclitaxel Working Solution for Cell Culture
Objective: To prepare a working solution of Paclitaxel in cell culture medium with minimal precipitation.
Materials:
-
Paclitaxel powder
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Carefully weigh out the required amount of Paclitaxel powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of Paclitaxel (MW: 853.9 g/mol ), add 117.1 µL of DMSO).
-
Vortex thoroughly until the powder is completely dissolved. This is your stock solution.
-
-
Store the Stock Solution:
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Prepare the Working Solution (Example for a final concentration of 100 nM):
-
Thaw one aliquot of the 10 mM Paclitaxel stock solution at room temperature.
-
In a sterile tube, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed complete culture medium. Vortex gently. This creates a 100 µM intermediate solution.
-
Add 10 µL of the 100 µM intermediate solution to 10 mL of pre-warmed complete culture medium. Mix gently by inverting the tube. This results in a final concentration of 100 nM.
-
-
Verification:
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider preparing a fresh working solution with a higher final DMSO concentration (not exceeding 0.5%) or by using a stepwise dilution into a smaller volume of serum-containing media first.
-
Protocol 2: General Protocol for Solubilizing Hydrophobic Tubulin Inhibitors
Objective: To provide a general workflow for solubilizing and preparing working solutions of hydrophobic tubulin inhibitors.
Procedure:
-
Solvent Selection: Consult the manufacturer's datasheet for the recommended solvent. For most hydrophobic tubulin inhibitors, anhydrous DMSO is the solvent of choice.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light and moisture.
-
Working Solution Preparation (Stepwise Dilution): a. Pre-warm the complete cell culture medium (containing serum) to 37°C. b. In a sterile tube, add a small volume of the pre-warmed medium (e.g., 100 µL). c. While gently vortexing the medium, add the required volume of the thawed stock solution dropwise. d. Continue vortexing for a few seconds to ensure thorough mixing. e. Add this intermediate dilution to the final volume of pre-warmed culture medium and mix gently.
-
Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.1% whenever possible. If solubility issues persist, you may increase the final DMSO concentration to 0.5%, but always include a vehicle control with the same DMSO concentration in your experiments.
Visualizations
Caption: Factors contributing to tubulin inhibitor precipitation in cell culture.
Caption: Recommended workflow for preparing tubulin inhibitor working solutions.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture Academy [procellsystem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Designing Paclitaxel Drug Delivery Systems Aimed at Improved Patient Outcomes: Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct Solubility and Cytotoxicity Regimes of Paclitaxel-Loaded Cationic Liposomes at Low and High Drug Content Revealed by Kinetic Phase Behavior and Cancer Cell Viability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vincristine sulfate | Microtubules | Tocris Bioscience [tocris.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Colchicine causes prenatal cell toxicity and increases tetraploid risk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Optimizing Oxazoloisoindole-Related Derivatives for Enhanced Specificity and Potency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving a class of compounds structurally related to oxazoloisoindole derivatives, specifically thiazole-integrated pyrrolotriazinones. These compounds have shown promise as inhibitors of the PI3K signaling pathway, a critical target in cancer therapy.[1][2]
Frequently Asked Questions (FAQs)
Q1: My synthesis of the thiazole-integrated pyrrolotriazinone core is resulting in a low yield. What are the common causes and how can I troubleshoot this?
A1: Low yields in this multi-step synthesis can arise from several factors. Here are some common issues and their solutions:
-
Incomplete Vilsmeier-Haack Reaction: The initial conversion of pyrrole to pyrrole-2-carbaldehyde is crucial.[1] Ensure that the phosphorus oxychloride and dimethylformamide are fresh and the reaction is carried out under anhydrous conditions. Any moisture can quench the Vilsmeier reagent.
-
Side Reactions during Thiosemicarbazone Formation: The condensation of N-ethyl formate substituted pyrrole-2-carbaldehyde with thiosemicarbazide should be monitored closely.[1] Ensure the pH of the reaction mixture is optimal (usually slightly acidic) to favor imine formation and minimize side reactions.
-
Purity of Chloroacetone or 2-Bromo-1-(aryl)ethan-1-one Derivatives: The final cyclization step is sensitive to the purity of the α-haloketone.[1] Ensure these reagents are pure, as impurities can lead to the formation of undesired side products, complicating purification and reducing the yield of the target compound.
-
Reaction Temperature and Time: For the final cyclization, ensure the reaction is refluxed in ethanol for a sufficient duration.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q2: I am observing poor solubility of my final thiazole-pyrrolotriazinone compounds. How can I improve this for biological assays?
A2: Poor aqueous solubility is a common challenge with heterocyclic compounds. Consider the following:
-
Co-solvents: For in vitro assays, dissolving the compounds in a minimal amount of a biocompatible solvent like DMSO is standard practice.
-
Salt Formation: If your compound has a basic nitrogen atom, consider forming a hydrochloride or other pharmaceutically acceptable salt to improve aqueous solubility.
-
Structural Modification: For future iterations of your compounds, consider introducing polar functional groups (e.g., hydroxyl, amino, or carboxylic acid groups) to the aryl substituent on the thiazole ring, if tolerated by the structure-activity relationship (SAR).
Q3: The cytotoxicity (IC50) values for my compounds against cancer cell lines are inconsistent across experiments. What could be the reason?
A3: Inconsistent IC50 values in MTT or similar cytotoxicity assays can be due to several factors:
-
Cell Viability and Density: Ensure that the cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment.
-
Compound Precipitation: At higher concentrations, your compound might be precipitating out of the cell culture medium. Visually inspect the wells under a microscope for any signs of precipitation.
-
Incubation Time: Use a consistent incubation time for the compound with the cells in all experiments.
-
Assay Reagent Quality: Ensure that the MTT reagent is fresh and properly prepared.
Q4: How do I confirm that my compounds are indeed inhibiting the PI3K pathway?
A4: While a primary cytotoxicity screen is a good starting point, confirming the mechanism of action requires more specific assays:
-
Western Blot Analysis: Assess the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt (at Ser473 and Thr308) and S6 ribosomal protein. A potent PI3K inhibitor should reduce the phosphorylation of these proteins.
-
In Vitro Kinase Assays: Use a purified PI3K enzyme (e.g., PI3Kα, β, γ, δ isoforms) in a cell-free assay to directly measure the inhibitory activity of your compound on the kinase. This will also help determine isoform specificity.
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to confirm direct target engagement of your compound with PI3K in a cellular context.
Troubleshooting Guides
Synthesis and Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Multiple spots on TLC after final cyclization | Incomplete reaction or formation of side products. | - Extend the reaction time and monitor by TLC.- Purify the crude product using column chromatography with a carefully selected solvent gradient (e.g., ethyl acetate/hexane).- Re-crystallize the purified product to obtain a single, pure compound. |
| Difficulty in removing solvent after purification | High-boiling point solvents used in chromatography or reaction. | - Use a rotary evaporator to remove the bulk of the solvent.- For residual solvent, use a high-vacuum pump.- Lyophilization can be an option if the compound is soluble in a suitable solvent like water/acetonitrile. |
| Compound decomposition during purification | Compound instability on silica gel. | - Use a less acidic stationary phase like neutral alumina for column chromatography.- Minimize the time the compound spends on the column. |
Biological Evaluation
| Problem | Possible Cause | Troubleshooting Steps |
| High background signal in PI3K kinase assay | Non-specific binding of detection antibody or substrate. | - Optimize the blocking step with a suitable blocking agent (e.g., BSA or non-fat dry milk).- Ensure all washing steps are performed thoroughly.- Run a control reaction without the kinase to determine the background signal. |
| No change in p-Akt levels after treatment in Western Blot | - Compound is not cell-permeable.- Compound is not inhibiting PI3K in the cell.- Insufficient treatment time or concentration. | - Assess cell permeability using computational (e.g., pre-ADMET calculations) or experimental methods.- Perform a dose-response and time-course experiment to find the optimal conditions for inhibiting p-Akt.- Confirm target engagement using an assay like CETSA. |
| Cytotoxicity observed in both cancer and healthy cell lines | Lack of selectivity, general toxicity. | - The structure-activity relationship (SAR) data suggests that certain substitutions on the phenyl ring of the thiazole moiety can influence selectivity.[1]- Consider modifications to the core structure to improve the therapeutic index. |
Quantitative Data Summary
The following tables summarize the cytotoxicity data for a series of synthesized thiazole-integrated pyrrolotriazinone derivatives against various cancer cell lines.
Table 1: In Vitro Cytotoxic Activity (IC50 in µM) of Thiazole-Integrated Pyrrolotriazinone Derivatives [1]
| Compound | R | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) | NIH/3T3 (Healthy Cell Line) |
| 13 | H | 1.83 | 1.89 | 1.95 | >10 |
| 14 | 4-F | 1.15 | 1.22 | 1.28 | >10 |
| 15 | 4-Cl | 1.08 | 1.15 | 1.19 | >10 |
| 16 | 4-Br | 1.01 | 1.09 | 1.12 | >10 |
| 17 | 4-I | 0.95 | 1.03 | 1.07 | >10 |
| 18 | 4-NO2 | 1.98 | 2.05 | 2.11 | >10 |
| 19 | 4-CF3 | 1.35 | 1.41 | 1.47 | >10 |
| 20 | 4-CH3 | 1.51 | 1.58 | 1.63 | >10 |
| 21 | 3-Cl | 1.29 | 1.35 | 1.40 | >10 |
| 22 | 3-Br | 1.21 | 1.28 | 1.33 | >10 |
| 23 | 3-NO2 | 2.15 | 2.21 | 2.27 | >10 |
| 24 | 2,4-diCl | 0.88 | 0.95 | 0.99 | >10 |
| 25 | 3,4-diCl | 0.81 | 0.89 | 0.93 | >10 |
| 26 | 3-Cl, 4-F | 0.92 | 0.99 | 1.04 | >10 |
| Doxorubicin | - | 0.52 | 0.61 | 0.58 | - |
Experimental Protocols
General Synthesis of Thiazole-Integrated Pyrrolotriazinones[1]
-
Synthesis of Pyrrole-2-carbaldehyde (10): Commercially available pyrrole is converted to pyrrole-2-carbaldehyde using Vilsmeier-Haack reagents.
-
N-ethyl formate substitution: Pyrrole-2-carbaldehyde undergoes N-ethyl formate substitution to yield compound 11 .
-
Thiosemicarbazone Formation (12): Compound 11 is condensed with thiosemicarbazide to yield the corresponding thiosemicarbazone derivative 12 .
-
Final Cyclization: An appropriate derivative of chloroacetone or 2-bromo-1-(aryl)ethan-1-one (1.05 mmol) is added to a solution of compound 12 (1.0 mmol) in ethanol (10 mL). The reaction mixture is then heated under reflux for a specified time and monitored by TLC. After completion, the solvent is evaporated, and the crude product is purified by column chromatography.
MTT Cytotoxicity Assay[1]
-
Cell Seeding: Cancer cell lines (MCF-7, A549, HepG2) and a healthy cell line (NIH/3T3) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized compounds (dissolved in DMSO and diluted with medium) and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated using a non-linear regression algorithm.
Visualizations
Caption: PI3K Signaling Pathway Overview.
Caption: Experimental Workflow for Synthesis and Evaluation.
References
Best practices for storing and handling Tubulin polymerization-IN-32
This technical support center provides best practices for storing, handling, and utilizing Tubulin polymerization-IN-32 in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a small molecule inhibitor of tubulin polymerization.[1][2] By disrupting microtubule dynamics, it interferes with essential cellular processes such as mitosis, making it a compound of interest for cancer research, particularly in areas like lymphomas.[1]
Q2: How should I store this compound?
A2: For specific storage conditions and shelf-life, it is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier with your specific lot of the compound.[1][2] As a general guideline for similar compounds, powdered forms are often stored at -20°C for long-term stability. Once reconstituted in a solvent, stock solutions are typically stored at -80°C.
Q3: What is the best solvent for reconstituting this compound?
A3: While specific solubility data should be on the product's CoA, tubulin inhibitors are commonly dissolved in dimethyl sulfoxide (DMSO).
Q4: How do I handle this compound safely?
A4: this compound is intended for research use only.[1] Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the manufacturer.
Data Presentation
Chemical and In Vitro Activity Data for this compound
| Property | Value | Reference |
| Catalog Number | HY-151393 | [1] |
| Molecular Formula | C₂₉H₃₀N₂O₇ | [1] |
| Molecular Weight | 518.56 g/mol | [1] |
| Target | Microtubule/Tubulin | [1] |
| Pathway | Cell Cycle/DNA Damage; Cytoskeleton | [1] |
| GI50 (NCI-60) | 0.03-85.8 μM | [1] |
| IC50 (Lymphoma cells, 72h) | 1.4-2.0 μΜ | [1] |
Experimental Protocols
Protocol 1: Reconstitution of this compound
This protocol provides a general guideline for reconstituting a powdered form of the inhibitor. Always refer to the manufacturer's specific instructions on the Certificate of Analysis.
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of powdered this compound to ensure all the powder is at the bottom.
-
Based on the molecular weight (518.56 g/mol ) and the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Calculation Example for 1 mg of powder to make a 10 mM stock:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.001 g / 518.56 g/mol ) / 0.010 mol/L
-
Volume (µL) = 192.8 µL
-
-
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C.
Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol is a general procedure to assess the effect of this compound on tubulin polymerization in vitro.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Control inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)
-
96-well, clear bottom plate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Tubulin: Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 2-4 mg/mL. Keep on ice.
-
Preparation of Reagents:
-
Prepare a working solution of GTP (e.g., 10 mM) in polymerization buffer.
-
Prepare serial dilutions of this compound in polymerization buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects polymerization (typically <2%).[3]
-
-
Assay Setup (on ice):
-
In each well of the 96-well plate, add the desired volume of polymerization buffer.
-
Add the diluted this compound or control compounds.
-
Add GTP to a final concentration of 1 mM.
-
Add glycerol to a final concentration of 5-10% (v/v) to promote polymerization.
-
-
Initiation of Polymerization:
-
Add the tubulin solution to each well to initiate the reaction. The final tubulin concentration is typically 1-2 mg/mL.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[3]
-
Plot the absorbance (OD at 340 nm) versus time. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the DMSO control.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low tubulin polymerization in control wells | Inactive tubulin | Ensure tubulin has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Consider purchasing a new batch of tubulin.[3] |
| Incorrect buffer composition or pH | Verify the composition and pH of the polymerization buffer. | |
| Insufficient GTP | Ensure the final GTP concentration is adequate (typically 1 mM). Use a fresh stock of GTP. | |
| Precipitation of the test compound | Low solubility of this compound in the assay buffer | Check the final concentration of the compound and the solvent. If using DMSO, ensure the final concentration is low (e.g., <2%).[3] Consider pre-warming the buffer and compound mixture. |
| High background signal | Light scattering from precipitated compound | Centrifuge the diluted compound solution before adding it to the assay plate. Run a control with the compound in buffer without tubulin to check for precipitation.[3] |
| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes and be careful with small volumes. Prepare a master mix for common reagents. |
| Temperature fluctuations | Ensure the plate reader maintains a stable 37°C. Use the central wells of the plate to minimize edge effects.[3] |
Visualizations
Signaling Pathway of Tubulin Inhibitors
Caption: Signaling pathway of this compound leading to cell cycle arrest and apoptosis.
Experimental Workflow for In Vitro Tubulin Polymerization Assay
Caption: Workflow for a typical in vitro tubulin polymerization assay.
References
Interpreting atypical results from tubulin polymerization assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tubulin polymerization assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My control tubulin is not polymerizing, or the polymerization rate is very low.
Possible Causes:
-
Inactive Tubulin: The tubulin may have been stored improperly (e.g., at a temperature higher than -80°C) or subjected to multiple freeze-thaw cycles, leading to aggregation and inactivation.[1]
-
Incorrect Temperature: Tubulin polymerization is highly temperature-dependent and will not be efficient if the reaction is not maintained at 37°C.[2] The plate reader and all solutions should be pre-warmed.
-
GTP Hydrolysis: GTP is essential for tubulin polymerization. If the GTP stock is old or has been improperly stored, it may have hydrolyzed to GDP, which does not support polymerization.
-
Buffer Issues: The polymerization buffer composition is critical. Incorrect pH or missing components like Mg2+ can inhibit polymerization.[3]
Troubleshooting Steps:
-
Verify Tubulin Activity: If tubulin has been stored improperly or thawed and refrozen, centrifuge it at high speed (e.g., 140,000 x g for 10 minutes at 4°C) to remove aggregates. Use the supernatant for the assay, but be aware that the tubulin concentration may be lower.[1]
-
Ensure Proper Temperature Control: Pre-warm the 96-well plate and the plate reader to 37°C.[2] Use central wells of the plate to avoid temperature fluctuations at the edges.[1]
-
Use Fresh GTP: Prepare fresh GTP stock solutions and keep them on ice until use.
-
Check Buffer Composition: Confirm that the polymerization buffer has the correct pH (typically 6.9) and contains all necessary components at the correct concentrations.
Q2: I am observing a high background signal or an immediate increase in signal upon adding my test compound.
Possible Causes:
-
Compound Precipitation: The test compound may be precipitating in the assay buffer, causing light scattering that mimics microtubule assembly in absorbance-based assays.[1]
-
Compound Autofluorescence: In fluorescence-based assays, the test compound itself may be fluorescent at the excitation and emission wavelengths used.
-
Contaminants in the Test Compound: The compound solution may contain particulate matter.
Troubleshooting Steps:
-
Test for Compound Precipitation: Run a control with the test compound in the polymerization buffer without tubulin. Any increase in signal is likely due to precipitation.[1]
-
Check for Autofluorescence: Similarly, measure the fluorescence of the compound in the buffer alone.
-
Filter the Compound Solution: If precipitation or contamination is suspected, filter the compound stock solution before adding it to the assay.
-
Perform a Depolymerization Test: At the end of the assay, cool the plate to 4°C for 20-30 minutes. This should cause the microtubules to depolymerize, leading to a decrease in signal. If the signal remains high, it is likely due to compound precipitation.[1]
Q3: The lag phase of my control polymerization curve is absent or very short.
Possible Causes:
-
Tubulin Aggregates: The presence of small tubulin aggregates in the solution can act as "seeds," bypassing the nucleation phase and leading to a shortened or absent lag time.[1] This is often a sign of improper tubulin storage or handling.[1]
-
Presence of a Polymerization Enhancer: Contaminants in the buffer or the tubulin itself may be enhancing polymerization.
Troubleshooting Steps:
-
Pre-centrifuge Tubulin: To remove aggregates, centrifuge the tubulin solution at high speed before use.[1] The presence of a lag time is a key indicator of high-quality tubulin.[1]
-
Use High-Purity Reagents: Ensure that all buffer components and water are of high purity and free of contaminants.
Q4: My results are not reproducible between wells or experiments.
Possible Causes:
-
Inaccurate Pipetting: Small variations in the volumes of tubulin, GTP, or test compounds can lead to significant differences in polymerization kinetics.[1] Air bubbles in the wells can also interfere with readings.[1]
-
Uneven Temperature Across the Plate: Some plate readers may have uneven temperature distribution, causing wells at the edges to have different polymerization rates.[1]
-
Condensation: When a cold plate is transferred to a warm plate reader, condensation can form on the bottom of the wells, affecting the optical readings.[1]
Troubleshooting Steps:
-
Use Careful Pipetting Technique: Use calibrated pipettes and ensure there are no air bubbles in the wells. Using duplicate or triplicate wells can help identify and mitigate pipetting errors.[1]
-
Minimize Temperature Variations: Use the central wells of the 96-well plate to avoid edge effects.[1]
-
Prevent Condensation: Allow the plate to warm to room temperature for a few minutes before placing it in the 37°C reader. Some instrument software may have a setting to delay the first reading to allow the plate to equilibrate.
Data Presentation
Table 1: Typical Parameters for Tubulin Polymerization Assays
| Parameter | Absorbance-Based Assay | Fluorescence-Based Assay |
| Tubulin Concentration | 2-5 mg/mL | 1-2 mg/mL[4][5] |
| Wavelength | 340-350 nm[1][2] | Ex: 360 nm, Em: 450 nm[6] |
| GTP Concentration | 1 mM[2][6] | 1 mM[7] |
| Temperature | 37°C[2] | 37°C[6] |
| Typical Assay Time | 60-90 minutes[1][6] | 60 minutes[6] |
| Expected Control OD | 0.15 - 0.6[1][2] | N/A |
Experimental Protocols
Protocol 1: Absorbance-Based Tubulin Polymerization Assay
This protocol is adapted from standard methods used to monitor tubulin polymerization by measuring the increase in light scattering.[1][2]
Materials:
-
Lyophilized tubulin (>99% pure)
-
G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol)
-
GTP solution (100 mM)
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
Pre-chilled 96-well half-area plates
-
Temperature-controlled spectrophotometer capable of reading at 350 nm
Procedure:
-
Preparation:
-
Reconstitute lyophilized tubulin in G-PEM buffer on ice to the desired stock concentration (e.g., 10 mg/mL).
-
Prepare working solutions of your test compounds and controls (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor). The final DMSO concentration should not exceed 2%.[1]
-
-
Reaction Assembly (on ice):
-
In a microcentrifuge tube on ice, prepare the tubulin polymerization mix. For a final volume of 70 µL per well, this may consist of tubulin, G-PEM buffer, and GTP (for a final concentration of 1 mM).
-
Aliquot the tubulin polymerization mix into the wells of the pre-chilled 96-well plate.
-
Add your test compounds or control solutions to the appropriate wells.
-
-
Measurement:
Protocol 2: Fluorescence-Based Tubulin Polymerization Assay
This protocol utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increased fluorescence signal.[6][7]
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Fluorescent reporter (e.g., DAPI)[7]
-
GTP solution (100 mM)
-
Glycerol (as a polymerization enhancer)
-
Test compounds
-
Pre-warmed black, clear-bottom 96-well plates
-
Temperature-controlled fluorimeter
Procedure:
-
Preparation:
-
Reconstitute tubulin on ice as described in the absorbance assay protocol.
-
Prepare the assay buffer containing the fluorescent reporter and glycerol (e.g., 10% final concentration).[7]
-
-
Reaction Assembly (in pre-warmed plate):
-
Measurement:
-
Place the plate in the fluorimeter pre-warmed to 37°C.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.[6]
-
Visualizations
Caption: Signaling pathway of tubulin polymerization and drug intervention.
Caption: Troubleshooting workflow for atypical tubulin assay results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. maxanim.com [maxanim.com]
- 6. In vitro tubulin polymerization assay [bio-protocol.org]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: The Efficacy of Tubulin Polymerization-IN-32 Versus Paclitaxel
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of two microtubule-targeting agents: the novel inhibitor Tubulin polymerization-IN-32 and the established chemotherapeutic, paclitaxel. This report synthesizes available preclinical data, details experimental methodologies, and visualizes the distinct mechanisms of action of these compounds.
Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular processes, most notably mitosis. Their pivotal role in cell division has made them a prime target for anticancer drug development. Agents that interfere with microtubule dynamics can halt the cell cycle and induce apoptosis in rapidly dividing cancer cells. This guide focuses on two such agents with opposing mechanisms: this compound, an inhibitor of tubulin polymerization, and paclitaxel, a well-known promoter of microtubule stabilization.
Mechanism of Action: A Tale of Two Opposites
This compound and paclitaxel both exert their cytotoxic effects by disrupting the delicate equilibrium of microtubule assembly and disassembly. However, they achieve this through diametrically opposed actions.
This compound acts as a tubulin polymerization inhibitor . It prevents the formation of microtubules from tubulin dimers. This leads to a depletion of the microtubule network, which is essential for the formation of the mitotic spindle during cell division. The absence of a functional spindle triggers the mitotic checkpoint, leading to cell cycle arrest and subsequent apoptosis.
Paclitaxel , a member of the taxane family, is a microtubule-stabilizing agent [1]. It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their depolymerization[2][3]. This results in the formation of abnormally stable and non-functional microtubules, which also disrupts the mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately, apoptosis[2][3].
Comparative Efficacy: In Vitro Studies
To date, no direct head-to-head comparative studies of this compound and paclitaxel in the same cancer cell lines have been published. However, by compiling available data from different sources, we can draw initial comparisons of their cytotoxic activity, primarily through their half-maximal inhibitory concentration (IC50) values in various lymphoma cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | VL51 | Mantle Cell Lymphoma | 1.8 | |
| MINO | Mantle Cell Lymphoma | 1.4 | ||
| HBL1 | Diffuse Large B-cell Lymphoma | 1.7 | ||
| SU-DHL-10 | Diffuse Large B-cell Lymphoma | 2.0 | ||
| Paclitaxel | SU-DHL-6 | Diffuse Large B-cell Lymphoma | 0.002861 | [4] |
| OCI-Ly19 | Diffuse Large B-cell Lymphoma | 0.003055 | [4] | |
| Raji | Burkitt's Lymphoma | 5.32 | [4] |
Note: The IC50 values for this compound and paclitaxel were determined in different studies and may have used slightly different experimental conditions. Therefore, this comparison should be interpreted with caution. The data suggests that paclitaxel exhibits significantly higher potency (lower IC50 values) in the tested B-cell lymphoma cell lines compared to the reported IC50 values for this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the efficacy of these compounds.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or paclitaxel for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: During the incubation, mitochondrial dehydrogenases in viable cells convert the water-soluble yellow MTT into insoluble purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized detergent) is then added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP and other necessary components in a 96-well plate.
-
Compound Addition: Different concentrations of the test compound (this compound or paclitaxel) or a vehicle control are added to the wells.
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Monitoring Polymerization: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution. This change in optical density is monitored over time using a spectrophotometer at a wavelength of 340 nm.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance readings. Inhibitors like this compound will show a decrease in the rate and extent of polymerization, while stabilizers like paclitaxel will show an increase.
Visualizing the Mechanisms
To better understand the distinct actions of this compound and paclitaxel, the following diagrams illustrate their impact on microtubule dynamics and the general experimental workflow for their comparison.
References
- 1. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug: Paclitaxel - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
A Comparative Analysis of Tubulin Polymerization Inhibitors: Tubulin Polymerization-IN-32 vs. Colchicine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent inhibitors of tubulin polymerization: Tubulin Polymerization-IN-32 and the well-established alkaloid, colchicine. Both compounds target the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis. This guide summarizes their mechanisms of action, presents available quantitative data from experimental studies, and provides detailed protocols for key comparative assays.
Mechanism of Action: A Shared Target, A Common Outcome
Both this compound and colchicine exert their cytotoxic effects by interfering with the polymerization of tubulin, a crucial protein for the formation of microtubules. Microtubules are dynamic structures essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.
Colchicine , a natural product isolated from Colchicum autumnale, binds with high affinity to the colchicine-binding site located at the interface between α- and β-tubulin subunits. This binding induces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules and leading to microtubule depolymerization. The disruption of the mitotic spindle during cell division is a primary consequence, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.
This compound belongs to the[1][2]oxazolo[5,4-e]isoindole class of compounds, which have been identified as potent inhibitors of tubulin polymerization that also target the colchicine-binding site. X-ray crystallography studies have confirmed that compounds from this class fit well into the colchicine pocket. By binding to this site, this compound prevents the assembly of tubulin dimers into microtubules, thereby disrupting microtubule dynamics. This leads to a cascade of events mirroring the effects of colchicine, including G2/M phase cell cycle arrest and the induction of apoptosis. Studies have shown that some compounds in this class can inhibit the binding of colchicine to tubulin by as much as 88%.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and colchicine. It is important to note that the data presented here are compiled from different studies and experimental conditions. Therefore, a direct comparison of absolute values should be made with caution.
Table 1: Inhibition of Tubulin Polymerization (IC50 Values)
| Compound | IC50 (µM) | Notes |
| This compound | Data Not Available | While the class of[1][2]oxazoloisoindoles is known to inhibit tubulin polymerization, a specific IC50 value for this compound was not found in the reviewed literature. |
| Colchicine | 2.68 - 10.6 | The IC50 for colchicine in tubulin polymerization assays varies depending on the specific assay conditions and the source of tubulin.[3][4][5] |
Table 2: Cell Viability (IC50 Values)
| Compound | Cell Line(s) | IC50 (µM) | Incubation Time (h) |
| This compound | VL51, MINO, HBL1, SU-DHL-10 (Lymphoma) | 1.4 - 2.0 | 72 |
| Colchicine | HeLa, HL-60, MCF-7, HCT116 (Various Cancers) | 0.003 - 0.056 | 48 - 72 |
Table 3: Cell Cycle Analysis (% of Cells in G2/M Phase)
| Compound | Cell Line | Concentration (µM) | % of Cells in G2/M (approx.) | Notes |
| This compound | HeLa, HL-60 | Not specified | Significant increase | Compounds of the[1][2]oxazolo[5,4-e]isoindole class, to which this compound belongs, are known to cause G2/M arrest.[6] |
| Colchicine | HT29 | 0.1 | ~50% - 95% | Colchicine is a well-established inducer of G2/M arrest. The percentage of arrested cells is dose-dependent.[3][7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action and a typical experimental workflow for comparing tubulin polymerization inhibitors.
Caption: Mechanism of action for colchicine-site tubulin inhibitors.
Caption: A typical experimental workflow for comparing tubulin inhibitors.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Fluorescent reporter (e.g., DAPI)
-
Glycerol (for promoting polymerization)
-
Test compounds (this compound and colchicine) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare a tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM and the fluorescent reporter.
-
Add glycerol to a final concentration of 10% (v/v).
-
Aliquot the tubulin solution into the wells of a pre-warmed 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known inhibitor like colchicine at a fixed concentration).
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes) at appropriate excitation and emission wavelengths for the chosen reporter.
-
The rate of polymerization is determined from the slope of the linear phase of the fluorescence curve.
-
Calculate the concentration of the compound that inhibits tubulin polymerization by 50% (IC50).
Cell Viability Assay (MTT Assay)
This colorimetric assay determines the effect of the compounds on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and colchicine for the desired incubation period (e.g., 48 or 72 hours). Include a vehicle control.
-
After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the concentration of the compound that reduces cell viability by 50% (IC50) by plotting cell viability against compound concentration.[8][9]
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (this compound and colchicine)
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture dishes and treat them with the test compounds at desired concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells (including both adherent and floating cells) and wash them with PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Store the fixed cells at -20°C for at least 2 hours (or longer).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes. The RNase A in the solution will degrade RNA, ensuring that PI only stains the DNA.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of individual cells is measured by the intensity of the PI fluorescence.
-
The data is then analyzed using appropriate software to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Quantify the percentage of cells in the G2/M phase for each treatment condition.[1][2][6][10][11]
Conclusion
Both this compound and colchicine are potent inhibitors of tubulin polymerization that act by binding to the colchicine site on β-tubulin. Their mechanism of action leads to disruption of microtubule dynamics, G2/M cell cycle arrest, and apoptosis in cancer cells. While direct comparative quantitative data is limited, the available information suggests that both compounds are active in the low micromolar to nanomolar range. The provided experimental protocols offer a framework for conducting direct comparative studies to elucidate the relative potency and efficacy of these two compounds. Further research directly comparing this compound and colchicine under identical experimental conditions is warranted to provide a definitive assessment of their therapeutic potential.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 7. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
Comparative Analysis of Anti-Tumor Activity in Xenograft Models: Tubulin Polymerization Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the in vivo efficacy of tubulin polymerization inhibitors, with a focus on available data for alternatives to Tubulin polymerization-IN-32.
Executive Summary
Tubulin polymerization inhibitors are a critical class of anti-cancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing tumor cells. This guide provides a comparative analysis of the anti-tumor activity of several tubulin polymerization inhibitors in xenograft models. While in vivo data for this compound is not publicly available, this document presents a comprehensive overview of its in vitro activity alongside in vivo data from notable alternatives, including OAT-449, PPMP, and a novel compound referred to as Compound [I]. The objective is to offer a valuable resource for researchers to evaluate and compare the performance of these compounds and to provide detailed experimental protocols to support future studies.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental for the formation of the mitotic spindle during cell division.[1] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[2] Tubulin polymerization inhibitors interfere with the assembly of tubulin subunits into microtubules, leading to mitotic arrest and subsequent apoptotic cell death in cancer cells.[1]
This guide focuses on the anti-tumor activity of this compound and compares it with other tubulin inhibitors in xenograft models, a crucial step in preclinical drug development that provides insights into a compound's efficacy and safety in a living organism.
Comparative In Vivo Efficacy of Tubulin Polymerization Inhibitors
While direct in vivo xenograft data for this compound is not available in the public domain, this section summarizes the reported anti-tumor activity of alternative tubulin polymerization inhibitors in various xenograft models.
| Compound | Xenograft Model | Cell Line | Dosing Regimen | Key Findings | Reference |
| OAT-449 | BALB/c Nude Mice | HT-29 (colorectal adenocarcinoma) | 5 mg/kg, intraperitoneally, daily for 5 days, followed by a 2-day interval | Significant tumor growth inhibition. | [3][4] |
| BALB/c Nude Mice | SK-N-MC (neuroepithelioma) | 2.5 mg/kg, intravenously, every 5 days | Demonstrated tumor growth inhibition similar to vincristine. | [3] | |
| PPMP | Patient-Derived Xenograft (PDX) | Esophageal Cancer | Not specified | Effectively suppressed tumor growth without affecting mouse body weight. | [5] |
| Compound [I] | 4T1 Xenograft Mouse Model | 4T1 (murine breast cancer) | 5, 10, or 20 mg/kg, tail intravenous injection, every other day for 12 days | Dose-dependent tumor growth inhibition of 49.2%, 58.1%, and 84.0%, respectively. No significant body weight loss observed. | [6] |
| Compound [I] (alternative study) | MCF-7 Xenograft Mouse Model | MCF-7 (human breast cancer) | 20 mg/kg, intraperitoneally, for 21 days | Average tumor growth inhibition of 68.95%. | [1] |
Table 1: Summary of In Vivo Anti-Tumor Activity of Alternative Tubulin Polymerization Inhibitors. This table provides a comparative overview of the efficacy of different tubulin inhibitors in various xenograft models, highlighting the cell lines used, dosing schedules, and key outcomes.
In Vitro Activity of this compound
This compound has demonstrated potent anti-proliferative activity against a panel of cancer cell lines in vitro.
| Cell Line | IC50 (µM) |
| VL51 (lymphoma) | 1.8 |
| MINO (lymphoma) | 1.4 |
| HBL1 (lymphoma) | 1.7 |
| SU-DHL-10 (lymphoma) | 2.0 |
Table 2: In Vitro Anti-proliferative Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against various lymphoma cell lines, indicating its potent in vitro efficacy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for establishing and evaluating anti-tumor activity in xenograft models.
Xenograft Model Establishment and Drug Administration
-
Cell Culture: Human cancer cell lines (e.g., HT-29, SK-N-MC, 4T1, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice, such as BALB/c nude or SCID mice, are typically used for establishing xenografts to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of sterile PBS or culture medium) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: Volume = (length x width^2) / 2.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm^3), mice are randomized into control and treatment groups. The investigational compound (e.g., OAT-449, Compound [I]) is administered via the specified route (e.g., intraperitoneal, intravenous) and schedule. A vehicle control group receives the formulation excipients alone.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight of the animals is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Signaling Pathways and Experimental Workflow
Signaling Pathway of Tubulin Polymerization Inhibitors
Tubulin polymerization inhibitors exert their anti-tumor effects by disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference leads to the activation of the spindle assembly checkpoint, causing a prolonged mitotic arrest, which ultimately triggers apoptosis.
Caption: Mechanism of action of tubulin polymerization inhibitors.
General Experimental Workflow for Xenograft Studies
The following diagram illustrates a typical workflow for evaluating the anti-tumor efficacy of a compound in a xenograft model.
Caption: Xenograft study experimental workflow.
Conclusion
This comparative guide highlights the potent anti-tumor activity of several tubulin polymerization inhibitors in preclinical xenograft models. While in vivo data for this compound remains to be published, the promising in vitro results against lymphoma cell lines warrant further investigation in relevant xenograft models. The provided data on alternative compounds such as OAT-449, PPMP, and Compound [I] offer valuable benchmarks for efficacy and tolerability. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to validate the anti-tumor potential of novel tubulin inhibitors. Future studies should focus on head-to-head comparisons in standardized xenograft models to definitively establish the relative efficacy and therapeutic potential of these promising anti-cancer agents.
References
- 1. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PPMP, a novel tubulin-depolymerizing agent against esophageal cancer in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
The Synergistic Potential of Tubulin Polymerization Inhibitors in Combination Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel anti-cancer therapies increasingly focuses on combination strategies to enhance efficacy, overcome resistance, and minimize toxicity. Tubulin polymerization inhibitors, a cornerstone of chemotherapy, are prime candidates for such combinations. This guide provides a comparative analysis of the synergistic effects observed when a novel tubulin polymerization inhibitor, hypothetically named Tubulin Polymerization-IN-32 (TP-IN-32), is combined with other chemotherapy drugs. The principles and data presented here are drawn from extensive research on well-established tubulin inhibitors and provide a framework for evaluating new chemical entities in this class.
Mechanism of Action: A Dual Approach to Disrupting Mitosis
Tubulin inhibitors disrupt the dynamics of microtubules, essential components of the cytoskeleton crucial for cell division. They are broadly classified into two main groups:
-
Microtubule Stabilizing Agents (MSAs): These agents, such as the taxanes (e.g., paclitaxel), bind to polymerized tubulin, preventing microtubule depolymerization. This leads to the formation of overly stable and non-functional mitotic spindles, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Microtubule Destabilizing Agents (MDAs): This group includes vinca alkaloids (e.g., vincristine) and colchicine-binding site inhibitors. They bind to tubulin dimers, preventing their polymerization into microtubules. The lack of proper microtubule formation disrupts the mitotic spindle, also leading to M-phase arrest and cell death.
TP-IN-32 is presumed to be a novel microtubule destabilizing agent, sharing a mechanism with vinca alkaloids or colchicine-site inhibitors. The rationale for combining it with other chemotherapeutics lies in targeting different cellular processes simultaneously, creating a multi-pronged attack on cancer cells.
Synergistic Combinations: A Quantitative Comparison
The synergy of drug combinations is most commonly quantified using the Combination Index (CI), derived from the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The following tables summarize reported CI values for various combinations of tubulin inhibitors with other chemotherapy drugs in different cancer cell lines. This data serves as a benchmark for predicting the potential synergistic partners for a new agent like TP-IN-32.
Table 1: Synergistic Effects of Microtubule Destabilizing Agents (MDAs) with Other Chemotherapies
| MDA | Combination Drug | Cancer Cell Line | Combination Index (CI) at ED50 | Reference |
| Vincristine | Doxorubicin | MCF-7 (Breast) | < 1.0 (Synergistic) | [1] |
| Vincristine | Doxorubicin | KBV200 (Nasopharyngeal) | 0.32 - 0.63 (Synergistic) | [1] |
| Vincristine | Doxorubicin | MDA-MB-231 (Breast) | Synergistic | [2] |
| Vincristine | Doxorubicin | A549 (Lung) | Synergistic | [2] |
| Colchicine-site Inhibitor (Carba1) | Paclitaxel | HeLa (Cervical) | < 1.0 (Synergistic) | [3] |
Table 2: Synergistic Effects of Microtubule Stabilizing Agents (MSAs) with Other Chemotherapies
| MSA | Combination Drug | Cancer Cell Line | Combination Index (CI) at ED50 | Reference |
| Paclitaxel | Doxorubicin | B16 (Melanoma) | < 1.0 (Synergistic) | [4] |
| Paclitaxel | Doxorubicin | 4T1 (Breast) | < 1.0 (Synergistic) | [4] |
| Paclitaxel | Doxorubicin | Brain Glioma Cells | Synergistic | [5] |
| Paclitaxel | Pyrazoline B | Cancer Cells | Synergistic | [6] |
| Docetaxel | Doxorubicin | PC3 (Prostate) | < 0.9 (Synergistic) | |
| Docetaxel | Doxorubicin | DU145 (Prostate) | < 0.9 (Synergistic) |
Signaling Pathways and Rationale for Synergy
The synergistic interactions of tubulin inhibitors with other chemotherapeutics can be attributed to their complementary effects on various cellular pathways. For instance, combining a microtubule inhibitor with a DNA-damaging agent like doxorubicin targets two distinct critical processes for cell survival: mitosis and DNA replication.
Caption: Dual targeting of the cell cycle by TP-IN-32 and Doxorubicin.
Experimental Protocols
A robust assessment of synergistic effects is critical in preclinical drug development. The following is a generalized workflow for determining the Combination Index (CI) for TP-IN-32 in combination with another chemotherapeutic agent.
Caption: Experimental workflow for determining drug synergy.
Detailed Methodology: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Application: Prepare serial dilutions of TP-IN-32, the combination drug, and a fixed-ratio combination of both. Treat the cells and include a vehicle-only control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the control wells to determine the percentage of cell viability. Plot the dose-response curves to calculate the IC50 values for each drug and the combination. Use these values to calculate the Combination Index (CI) with specialized software like CompuSyn.
Detailed Methodology: Sulforhodamine B (SRB) Assay
The SRB assay is a method used to determine cell density based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After drug incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Similar to the MTT assay, normalize the data and calculate the CI values.
Conclusion
The strategic combination of tubulin polymerization inhibitors with other classes of chemotherapeutic agents holds significant promise for improving cancer treatment outcomes. The data from established tubulin inhibitors strongly suggest that a novel agent like TP-IN-32 could exhibit synergistic effects when paired with drugs that have complementary mechanisms of action, such as DNA-damaging agents or topoisomerase inhibitors. Rigorous preclinical evaluation using standardized experimental protocols and quantitative analysis of synergy is paramount to identifying the most effective combination therapies for further clinical development. This guide provides a foundational framework for researchers and drug developers to systematically explore and validate the synergistic potential of new tubulin-targeting agents.
References
- 1. A critical evaluation of methods to interpret drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Table 4 from Drug Delivery Systems and Combination Therapy by Using Vinca Alkaloids | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Novel Tubulin Inhibitors in Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of three novel tubulin inhibitors—Eribulin, Taltobulin (HTI-286), and Plocabulin (PM060184)—alongside the conventional chemotherapeutic agent, Vincristine, in the context of lymphoma. This document summarizes available experimental data on their cytotoxic effects, induction of apoptosis, and cell cycle arrest in various lymphoma cell lines. Detailed experimental protocols for key assays are also provided to facilitate the replication and expansion of these findings.
Comparative Efficacy of Tubulin Inhibitors in Lymphoma Cell Lines
| Tubulin Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Citation |
| Eribulin | Namalwa | Burkitt's Lymphoma | 0.13 | [1] |
| U937 | Histiocytic Lymphoma | Not specified, but active in sub-nanomolar to low nanomolar range | [1] | |
| Vincristine | P493-6 | Burkitt's Lymphoma | Effective at 2, 10, and 20 nM (Induces cell death) | [2] |
| OCI-Ly3 | Diffuse Large B-Cell Lymphoma | Effective at 2 nM (Inhibits colony formation) | [2] | |
| Taltobulin (HTI-286) | CCRF-CEM | Acute Lymphoblastic Leukemia | 0.2 ± 0.03 | [3] |
| Plocabulin (PM060184) | N/A | Lymphoma | Data not available in lymphoma cell lines. Potent antitumor activity in other cancer models. | [4] |
Table 1: Comparative Cytotoxicity (IC50) of Tubulin Inhibitors in Hematological Cancer Cell Lines.
| Tubulin Inhibitor | Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Citation |
| Eribulin | Namalwa | Induces concentration-dependent apoptosis. | Induces G2/M arrest. | [1][5] |
| Vincristine | P493-6 | Induces cell death. | Induces G2/M arrest. | [2][6] |
| Taltobulin (HTI-286) | General | Induces apoptosis. | Induces mitotic arrest. | [3] |
| Plocabulin (PM060184) | General | Induces caspase-dependent apoptosis. | Prometaphase arrest. | [7][8] |
Table 2: Summary of Effects on Apoptosis and Cell Cycle in Lymphoma and Other Cancer Cell Lines.
Signaling Pathways Modulated by Novel Tubulin Inhibitors
Tubulin inhibitors exert their cytotoxic effects not only by disrupting microtubule dynamics but also by modulating key signaling pathways involved in cell survival and proliferation. The PI3K/Akt and NF-κB pathways are two such critical pathways often dysregulated in lymphoma.[9]
General Overview of PI3K/Akt and NF-κB Signaling in Lymphoma
Caption: Simplified PI3K/Akt and NF-κB signaling pathways in lymphoma.
Modulation of Signaling Pathways by Specific Tubulin Inhibitors
The following diagrams illustrate the known or suggested interactions of the selected tubulin inhibitors with the PI3K/Akt and NF-κB signaling pathways in cancer cells.
Eribulin:
References
- 1. Eribulin—A review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Vinorelbine as substitute for vincristine in patients with diffuse large B cell lymphoma and vincristine-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shaker.umh.es [shaker.umh.es]
- 6. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eribulin | 1575 Publications | 5243 Citations | Top Authors | Related Topics [scispace.com]
- 8. Novel PI3Kδ inhibitor exerts antitumor activity in Burkitt lymphoma by inducing ROS-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
Validating the Colchicine Binding Site of Tubulin Polymerization-IN-32: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the binding of Tubulin polymerization-IN-32 to the colchicine site on β-tubulin. The information presented herein is intended to assist researchers in selecting the appropriate experimental strategies and to offer a framework for interpreting the resulting data.
This compound, also identified as compound 14k in scientific literature, is a known inhibitor of tubulin polymerization and exhibits antiproliferative activity against a range of cancer cell lines[1]. While its inhibitory effect on microtubule dynamics is established, explicit experimental validation of its binding to the colchicine site is crucial for a complete mechanistic understanding and for guiding further drug development efforts. This guide outlines key experimental approaches for this validation and compares the available data for this compound with well-characterized colchicine-site binders.
Performance Comparison: Inhibition of Tubulin Polymerization and Cancer Cell Growth
The following table summarizes the inhibitory activities of this compound and established colchicine-site ligands. This quantitative data allows for a direct comparison of their potencies.
| Compound | Target/Assay | IC50 / GI50 (µM) | Cell Lines | Reference |
| This compound | Cancer Cell Proliferation (GI50) | 0.03 - 85.8 | NCI 60 cell line panel | [1] |
| Lymphoma Cell Growth (IC50) | 1.4 - 2.0 | VL51, MINO, HBL1, SU-DHL-10 | [1] | |
| Colchicine | Tubulin Polymerization (IC50) | ~1 | --- | [2] |
| HeLa Cell Viability (IC50) | 0.787 | HeLa | [2] | |
| Combretastatin A-4 (CA-4) | Tubulin Polymerization (IC50) | ~2.5 | --- | [2] |
| HeLa Cell Viability (IC50) | 0.0045 | HeLa | [2] | |
| Tubulin Polymerization (IC50) | 0.92 - 2.1 | --- | [3][4] | |
| Podophyllotoxin | A549 Cell Viability (IC50) | 1.9 | A549 | [5] |
| Tubulin Polymerization Inhibition | Potent Inhibitor | --- | [6] | |
| Nocodazole | Tubulin Polymerization (IC50) | ~5 | --- | [2] |
| HeLa Cell Viability (IC50) | 0.350 | HeLa | [2] |
Experimental Protocols for Validation
To definitively establish that this compound binds to the colchicine site, a combination of the following experimental approaches is recommended.
Competitive Colchicine Binding Assay (Fluorescence-Based)
This assay directly assesses the ability of a test compound to compete with colchicine for its binding site on tubulin. The intrinsic fluorescence of colchicine increases significantly upon binding to tubulin[7]. A compound that also binds to the colchicine site will displace colchicine, leading to a decrease in fluorescence.
Protocol:
-
Reagents and Buffers:
-
Purified tubulin protein (>99% pure)
-
Colchicine solution
-
Test compound (this compound) solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
Positive control (e.g., Podophyllotoxin or Combretastatin A-4)
-
Negative control (e.g., Vinblastine, which binds to a different site)
-
-
Procedure: a. Prepare a reaction mixture containing purified tubulin (e.g., 3 µM) and colchicine (e.g., 3 µM) in the general tubulin buffer. b. Add varying concentrations of the test compound (this compound) to the reaction mixture. Include wells with the positive control, negative control, and a vehicle control (DMSO). c. Incubate the mixtures at 37°C for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium. d. Measure the fluorescence intensity using a spectrofluorometer with excitation at approximately 350 nm and emission at approximately 435 nm[8]. e. A decrease in fluorescence intensity in the presence of this compound, similar to the positive control, indicates competitive binding to the colchicine site.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. Colchicine-site binders inhibit tubulin polymerization.
Protocol:
-
Reagents and Buffers:
-
Purified tubulin protein
-
GTP solution (1 mM final concentration)
-
Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compound (this compound) solution
-
Positive control (e.g., Colchicine)
-
Negative control (e.g., DMSO vehicle)
-
-
Procedure: a. Pre-incubate purified tubulin with varying concentrations of this compound, colchicine, or vehicle control on ice. b. Initiate polymerization by warming the samples to 37°C. c. Monitor the increase in absorbance at 340 nm or 350 nm over time using a spectrophotometer with a temperature-controlled cuvette holder[2][9]. The increase in absorbance corresponds to the formation of microtubules. d. Calculate the IC50 value for the inhibition of tubulin polymerization. A potent inhibitory effect is consistent with binding to a site that regulates polymerization, such as the colchicine site.
Molecular Docking (In Silico)
Computational molecular docking can predict the binding pose and affinity of a ligand to its target protein. Docking this compound into the known colchicine binding pocket of β-tubulin can provide strong theoretical support for its binding mode.
Protocol:
-
Software and Structures:
-
Molecular docking software (e.g., AutoDock, Glide, GOLD)
-
Crystal structure of tubulin, preferably in complex with a known colchicine-site ligand (e.g., PDB ID: 1SA0).
-
-
Procedure: a. Prepare the 3D structure of this compound. b. Prepare the tubulin protein structure by removing water molecules, and adding hydrogen atoms. c. Define the binding site based on the location of the co-crystallized colchicine-site ligand. d. Perform the docking simulation to predict the binding conformation and estimate the binding energy of this compound within the colchicine site. e. Analyze the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and key amino acid residues of the colchicine binding pocket.
Visualizing the Validation Workflow and Mechanism
To better illustrate the experimental logic and the molecular mechanism, the following diagrams are provided.
Caption: Experimental workflow for validating colchicine site binding.
Caption: Signaling pathway of microtubule disruption by a colchicine site binder.
By employing the outlined experimental strategies and comparing the results with the provided data for established colchicine-site inhibitors, researchers can effectively validate the binding of this compound to the colchicine site and further elucidate its mechanism of action as a potent anticancer agent.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Promotion of fluorescence upon binding of colchicine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4.12. Colchicine Binding-Site Assay [bio-protocol.org]
- 9. tandfonline.com [tandfonline.com]
Assessing the Impact of Tubulin Polymerization Inhibitors on Different Tubulin Isotypes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the isotype-specific effects of tubulin polymerization inhibitors is crucial for developing more effective and less toxic cancer chemotherapeutics. While direct comparative data for Tubulin polymerization-IN-32 across different tubulin isotypes is not currently available in the public domain, this guide provides a framework for such an assessment, including established experimental protocols and data presentation formats. This guide will use other known tubulin inhibitors as examples to illustrate the importance and methodology of isotype-specific analysis.
Introduction to Tubulin Isotypes and Inhibitor Selectivity
Tubulin, the building block of microtubules, is a heterodimer of α- and β-tubulin subunits. In humans, multiple genes encode for different variants of these subunits, known as isotypes. While highly homologous, these isotypes exhibit tissue-specific expression patterns and can confer distinct properties to the microtubule network, including dynamics, structure, and interaction with microtubule-associated proteins (MAPs).
The differential expression of tubulin isotypes between normal and cancerous tissues presents a significant opportunity for targeted cancer therapy. For instance, the βIII-tubulin isotype is often overexpressed in various tumors and is associated with resistance to taxane-based chemotherapy. Therefore, developing inhibitors that selectively target tumor-specific isotypes could lead to more potent anti-cancer drugs with reduced side effects.
Tubulin polymerization inhibitors are a major class of anticancer drugs that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. They are broadly classified into two categories: microtubule stabilizing agents (e.g., taxanes) and microtubule destabilizing agents (e.g., vinca alkaloids and colchicine-site binders). The subtle structural differences between tubulin isotypes can influence the binding affinity and efficacy of these inhibitors.
Comparative Analysis of Tubulin Polymerization Inhibitors
A comprehensive assessment of a tubulin polymerization inhibitor's activity across different isotypes is essential. Below is a template for presenting such comparative data, followed by detailed experimental protocols.
Data Presentation: Inhibitor Activity Across Tubulin Isotypes
The following table structure should be used to summarize the quantitative data from in vitro tubulin polymerization assays. This allows for a clear and direct comparison of an inhibitor's potency against various tubulin isotypes.
| Tubulin Isotype | Inhibitor | IC50 (µM) for Polymerization Inhibition | Reference |
| βI-tubulin | This compound | Data not available | - |
| Paclitaxel | Example Value | [cite:source] | |
| Vinblastine | Example Value | [cite:source] | |
| βIIa-tubulin | This compound | Data not available | - |
| Paclitaxel | Example Value | [cite:source] | |
| Vinblastine | Example Value | [cite:source] | |
| βIII-tubulin | This compound | Data not available | - |
| Paclitaxel | Example Value | [cite:source] | |
| Vinblastine | Example Value | [cite:source] | |
| βIVa-tubulin | This compound | Data not available | - |
| Paclitaxel | Example Value | [cite:source] | |
| Vinblastine | Example Value | [cite:source] | |
| βIVb-tubulin | This compound | Data not available | - |
| Paclitaxel | Example Value | [cite:source] | |
| Vinblastine | Example Value | [cite:source] | |
| βV-tubulin | This compound | Data not available | - |
| Paclitaxel | Example Value | [cite:source] | |
| Vinblastine | Example Value | [cite:source] | |
| βVI-tubulin | This compound | Data not available | - |
| Paclitaxel | Example Value | [cite:source] | |
| Vinblastine | Example Value | [cite:source] |
Note: The IC50 values for Paclitaxel and Vinblastine are illustrative and would be populated with experimental data from cited literature.
Experimental Protocols
To assess the impact of an inhibitor like this compound on different tubulin isotypes, a well-defined in vitro tubulin polymerization assay is required. This assay measures the extent of microtubule formation over time and can be used to determine the inhibitory concentration (IC50) of a compound.
In Vitro Tubulin Polymerization Assay
Objective: To quantify the inhibitory effect of a compound on the polymerization of purified tubulin isotypes.
Materials:
-
Purified tubulin of different isotypes (e.g., recombinant human βI, βIIa, βIII, etc., co-expressed with α-tubulin)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA
-
GTP (Guanosine-5'-triphosphate) solution
-
Glycerol
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm or fluorescence
-
96-well, clear bottom plates
Methodology:
-
Preparation of Tubulin Isotypes:
-
Recombinantly express and purify individual human α/β-tubulin isotype heterodimers. This is a critical step to ensure the homogeneity of the tubulin preparation for each isotype being tested.
-
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing the purified tubulin isotype at a final concentration of 2-4 mg/mL in GTB.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 5-10% (v/v).
-
Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known tubulin inhibitor like nocodazole or vinblastine).
-
-
Initiation of Polymerization:
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the change in absorbance at 340 nm (for turbidity) or fluorescence (if using a fluorescent reporter) at regular intervals (e.g., every 30 seconds) for 30-60 minutes. The increase in absorbance/fluorescence corresponds to the extent of microtubule polymerization.
-
-
Data Analysis:
-
Plot the absorbance/fluorescence as a function of time to generate polymerization curves.
-
Determine the maximum rate of polymerization (Vmax) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition at each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Experimental Workflows and Signaling Pathways
Clear diagrams are essential for communicating complex experimental processes and biological pathways. Below are examples of diagrams created using the DOT language, as per the specified requirements.
Experimental Workflow for Isotype-Specific Tubulin Polymerization Assay
Caption: Workflow for assessing inhibitor effects on tubulin isotypes.
Signaling Pathway of Microtubule Disruption Leading to Apoptosis
Unraveling Microtubule Disruption: A Quantitative Comparison of Tubulin Polymerization-IN-32
For Immediate Release
A deep dive into the quantitative analysis of Tubulin Polymerization-IN-32 reveals its potent anti-proliferative effects, positioning it as a significant compound of interest for researchers in oncology and cell biology. This guide provides a direct comparison with other known microtubule disruptors, supported by experimental data and detailed protocols to aid in reproducible research.
Microtubules, the dynamic cytoskeletal filaments, are pivotal for numerous cellular processes, including cell division, motility, and intracellular transport. Their critical role in mitosis makes them a prime target for the development of anticancer therapeutics. This compound has emerged as a novel inhibitor of tubulin polymerization, demonstrating significant potential in curbing cancer cell proliferation. This report offers a quantitative comparison of this compound against other established microtubule-targeting agents, presenting key data in a structured format for clear, comparative analysis.
Comparative Efficacy of Microtubule Disruptors
The inhibitory effects of this compound and other microtubule disruptors are summarized below. The data highlights the concentration-dependent inhibition of tubulin polymerization and the resulting impact on cancer cell viability.
| Compound | Assay Type | Cell Line / System | IC50 / GI50 (µM) | Reference |
| This compound (compound 14k) | Cell Proliferation | NCI Cancer Cell Panel | 0.03 - 85.8 | [1] |
| Cell Proliferation | Lymphoma Cells (VL51, MINO, HBL1, SU-DHL-10) | 1.4 - 2.0 | [1] | |
| Tubulin inhibitor 32 | Microtubule Polymerization | In vitro | 8.4 | [2] |
| Cell Proliferation | HepG2 | 1.54 | [2] | |
| Cell Proliferation | SW480 | 37.53 | [2] | |
| Cell Proliferation | HeLa | 24.61 | [2] | |
| Cell Proliferation | MDA-MB-231 | 11.41 | [2] | |
| Colchicine | Tubulin Polymerization | In vitro | ~1 | |
| Nocodazole | Tubulin Polymerization | In vitro | Less potent than Colchicine |
Visualizing the Mechanism: Microtubule Disruption Pathway
The following diagram illustrates the general mechanism of action for tubulin polymerization inhibitors. These agents interfere with the dynamic assembly of α- and β-tubulin heterodimers into microtubules, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.
References
Evaluating the therapeutic potential of Tubulin polymerization-IN-32 against drug-resistant cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic potential of Tubulin polymerization-IN-32, a novel tubulin-targeting agent, in the context of drug-resistant cancers. While direct experimental data on this compound in resistant cell lines is limited, this document offers a comparative analysis against established tubulin inhibitors, detailed experimental protocols for its evaluation, and an overview of the key signaling pathways involved in tubulin inhibitor resistance.
Introduction to this compound and Tubulin-Targeting Agents
Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, most notably mitosis. Their critical role in cell division has made them a prime target for anticancer drug development.[1][2] Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][3] These agents are broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes like paclitaxel) and microtubule-destabilizing agents (e.g., vinca alkaloids like vincristine and colchicine-site binding agents).[1]
This compound belongs to a class of[4][5]oxazoloisoindoles that inhibit tubulin polymerization.[6] Preclinical studies have demonstrated its antiproliferative activity against various cancer cell lines, particularly lymphomas.[6] However, a significant challenge in cancer chemotherapy is the development of drug resistance, often rendering tubulin-targeting agents ineffective. This guide aims to position this compound within the landscape of existing therapies for drug-resistant cancers and provide a framework for its further evaluation.
Comparative Analysis of Tubulin Inhibitors in Drug-Resistant Cancers
A major hurdle in the clinical use of tubulin inhibitors is the emergence of multidrug resistance (MDR). The two primary mechanisms of resistance are the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), and alterations in β-tubulin isotypes or mutations in the tubulin protein itself.[7][8]
The following tables summarize the in vitro efficacy (IC50 values) of established tubulin inhibitors against sensitive and drug-resistant cancer cell lines. This data provides a benchmark for evaluating the potential of novel compounds like this compound.
Data Presentation: IC50 Values of Tubulin Inhibitors in Drug-Resistant Cell Lines
Table 1: Paclitaxel Activity in Sensitive vs. P-glycoprotein Overexpressing Cancer Cell Lines
| Cell Line | Resistance Mechanism | Paclitaxel IC50 (nM) | Reference |
| OVCAR8 | Parental (Sensitive) | 10.51 ± 1.99 | [4] |
| OVCAR8 PTX R | P-gp Overexpression | 152.80 ± 6.51 | [4] |
| MDA-MB-231 | Parental (Sensitive) | 0.3 (approx.) | [9] |
| MDA-MB-231/Taxol | P-gp Overexpression | >1000 | [5] |
Table 2: Vincristine Activity in Sensitive vs. P-glycoprotein Overexpressing Cancer Cell Lines
| Cell Line | Resistance Mechanism | Vincristine IC50 (nM) | Reference |
| P388/S | Parental (Sensitive) | <10 | [10] |
| P388/VCR | P-gp Overexpression | >1000 | [10] |
| MCF7-WT | Parental (Sensitive) | 7.371 | [11] |
| VCR/MCF7 | P-gp Overexpression | 10,574 | [11] |
Table 3: Colchicine Activity in Sensitive vs. P-glycoprotein Overexpressing Cancer Cell Lines
| Cell Line | Resistance Mechanism | Colchicine IC50 (nM) | Reference |
| HCT-116 | Parental (Sensitive) | <100 | [12] |
| HCT-116/Colchicine | P-gp Overexpression | >1000 | [12] |
| KB-3-1 | Parental (Sensitive) | 23.9 ± 4.9 | [13] |
| KB-V1 | P-gp Overexpression | 7445.3 ± 446.3 | [13] |
Table 4: Activity of this compound in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| MINO | Mantle Cell Lymphoma | 1.4 | [6] |
| HBL1 | Diffuse Large B-cell Lymphoma | 1.7 | [6] |
| VL51 | Mantle Cell Lymphoma | 1.8 | [6] |
| SU-DHL-10 | Diffuse Large B-cell Lymphoma | 2.0 | [6] |
Note: Direct comparative data for this compound in drug-resistant cell lines is not currently available in the public domain. The data presented for this compound is from studies on sensitive cell lines.
Experimental Protocols for Evaluating Tubulin Inhibitors
To assess the therapeutic potential of this compound against drug-resistant cancers, standardized experimental protocols are essential.
Cell Viability Assay (MTT/MTS Assay)
This assay determines the cytotoxic effects of a compound on cancer cells.
Protocol:
-
Cell Seeding: Seed drug-sensitive and drug-resistant cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and control compounds (e.g., paclitaxel, vincristine, colchicine) for 48-72 hours.
-
MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a GTP source, and a fluorescence-based reporter in a suitable buffer (e.g., G-PEM buffer).
-
Compound Addition: Add various concentrations of this compound or control compounds to the reaction mixture in a 96-well plate.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a microplate reader. The fluorescence intensity is proportional to the amount of polymerized tubulin.
-
Data Analysis: Determine the rate and extent of tubulin polymerization and calculate the IC50 value for inhibition of polymerization.
Visualizing Key Pathways and Workflows
Understanding the underlying mechanisms of action and resistance is crucial for drug development. The following diagrams, generated using Graphviz, illustrate key concepts.
Signaling Pathways in Tubulin Inhibitor Action and Resistance
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of [1,2]oxazoloisoindoles tubulin polymerization inhibitors: Further chemical modifications and potential therapeutic effects against lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Tubulin Polymerization Inhibitors Overcome Multidrug Resistance and Reduce Melanoma Lung Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytoskeleton and paclitaxel sensitivity in breast cancer: the role of beta-tubulins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overexpression of P-glycoprotein and alterations in topoisomerase II in P388 mouse leukemia cells selected in vivo for resistance to mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Colchicine derivatives with potent anticancer activity and reduced P-glycoprotein induction liability - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Tubulin Polymerization-IN-32
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. While the focus is often on the groundbreaking potential of compounds like Tubulin polymerization-IN-32, a potent inhibitor of cancer cell proliferation, the importance of proper handling and disposal cannot be overstated.[1] Adherence to correct disposal protocols is not just a matter of regulatory compliance but a critical component of laboratory safety and environmental responsibility.
Immediate Safety and Handling Precautions
Before proceeding with any disposal steps, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound, including preparation for disposal, should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Waste Classification and Segregation: A Critical First Step
The cornerstone of proper chemical disposal is accurate waste identification and segregation. Do not mix chemical waste streams. Improper segregation can lead to dangerous chemical reactions and complicates the disposal process.
| Waste Type | Description | Disposal Container |
| Solid Waste | Unused or expired pure compound, contaminated lab materials (e.g., weigh boats, pipette tips, gloves, bench paper). | Labeled, sealed, and puncture-resistant container designated for solid chemical waste. |
| Liquid Waste | Solutions containing this compound (e.g., from experiments, stock solutions). | Labeled, sealed, and leak-proof container (plastic is often preferred) designated for liquid chemical waste.[2] |
| Sharps Waste | Needles, syringes, or other sharps contaminated with this compound. | Puncture-resistant sharps container clearly marked for cytotoxic or chemical waste.[3] |
| Empty Containers | Original vials or containers that held the pure compound. | Must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of as regular lab glass or plastic, with the label defaced.[4] |
Step-by-Step Disposal Protocol for this compound
-
Initial Assessment : Determine the physical state of the waste (solid, liquid, or sharp) and the level of contamination.
-
Segregation : Place the waste into the appropriate, clearly labeled waste container as detailed in the table above. Ensure containers are compatible with the waste type. For instance, do not store corrosive materials in metal containers.
-
Labeling : All waste containers must be accurately labeled with the full chemical name ("this compound"), concentration (if applicable), and the date the waste was first added to the container.
-
Storage : Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2] This area should be at or near the point of waste generation and away from general lab traffic. Ensure secondary containment is in place to capture any potential leaks.
-
Decontamination (Optional but Recommended) : While no single agent is known to deactivate all cytotoxic drugs, chemical degradation can be an option for some compounds.[5] However, without specific data for this compound, this step should be approached with caution and only after consulting with your institution's Environmental Health and Safety (EHS) office. A common practice for some cytotoxic compounds involves treatment with sodium hypochlorite or other oxidizing agents.
-
Arrange for Pickup : Once a waste container is full or has been in storage for the maximum allowable time (often up to one year for partially filled containers), contact your institution's EHS office to arrange for pickup and final disposal.[2] Do not dispose of this chemical waste down the drain or in the regular trash.
Visualizing the Disposal Workflow
To further clarify the procedural logic for the disposal of this compound, the following diagram outlines the decision-making process.
Caption: Disposal workflow for this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
Essential Safety and Operational Guide for Handling Tubulin Polymerization-IN-32
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Tubulin polymerization-IN-32 (MCE Catalog No.: HY-151393). As a potent, research-grade compound, adherence to strict safety protocols is paramount to ensure personnel safety and experimental integrity.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this document's creation. The following guidance is based on best practices for handling potent, potentially cytotoxic chemical compounds and information from the SDS of a similar compound, Tubulin polymerization-IN-43. It is imperative to conduct a thorough risk assessment for your specific laboratory conditions and consult with your institution's Environmental Health and Safety (EHS) department.
Hazard Identification and Risk Assessment
Tubulin polymerization inhibitors are designed to be biologically active and can interfere with cellular processes.[1][2] While specific toxicology data for this compound is not publicly available, it should be handled as a potent, potentially hazardous compound. Assume it may have cytotoxic, mutagenic, or teratogenic properties.
Key Potential Hazards:
-
Inhalation: May be harmful if inhaled.
-
Skin Contact: May cause skin irritation or be absorbed through the skin.
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: May be harmful if swallowed.
A risk assessment should be performed before any new experiment involving this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of chemotherapy-grade nitrile gloves. Change the outer glove immediately if contaminated. Do not wear gloves outside the designated work area. |
| Body | Laboratory Coat | A buttoned, knee-length laboratory coat is required. Consider a disposable gown for procedures with a higher risk of splashes. |
| Eyes | Safety Goggles | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Respiratory | Respirator (as needed) | A NIOSH-approved respirator may be necessary for handling the solid compound or when there is a potential for aerosol generation. Consult your institution's EHS for respirator fit testing and selection. |
| Feet | Closed-toe Shoes | Shoes that fully cover the feet are required in the laboratory at all times. |
Operational Plan: From Receipt to Use
A structured operational plan minimizes the risk of exposure and ensures the compound's stability.
Caption: Workflow for handling this compound.
Receiving and Unpacking
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, double gloves, safety goggles) to unpack the compound in a designated area, preferably within a chemical fume hood.
-
Verify the compound's identity and quantity against the order information.
Storage
-
Store this compound according to the manufacturer's recommendations, typically at -20°C or -80°C for long-term storage.
-
The storage location should be clearly labeled as containing a potent compound.
Preparation of Stock Solutions
-
All handling of the solid compound should be done in a certified chemical fume hood or a containment glove box to prevent inhalation of airborne particles.
-
Use an analytical balance with a draft shield.
-
When dissolving the compound, add the solvent slowly to the solid to minimize aerosolization.
-
Prepare concentrated stock solutions and aliquot them into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This is a generalized protocol for a fluorescence-based in vitro tubulin polymerization assay. Specific parameters may need to be optimized for your experimental goals.
Materials:
-
Tubulin protein (e.g., purified bovine or porcine tubulin)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Fluorescent reporter (e.g., DAPI)
-
This compound stock solution
-
Positive and negative control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer)
-
96-well, black, clear-bottom plates
-
Temperature-controlled microplate reader with fluorescence capabilities
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a master mix of tubulin, GTP, and polymerization buffer.
-
Compound Dilution: Prepare serial dilutions of this compound and control compounds in polymerization buffer.
-
Assay Plate Setup: Add the diluted compounds to the wells of the 96-well plate.
-
Initiate Polymerization: Add the tubulin master mix to each well to initiate the polymerization reaction.
-
Fluorescence Reading: Immediately place the plate in a pre-warmed (37°C) microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 60-90 minutes). The excitation and emission wavelengths will depend on the fluorescent reporter used (e.g., ~360 nm excitation and ~450 nm emission for DAPI).
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate parameters such as the maximum polymerization rate (Vmax) and the extent of polymerization at steady state.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Caption: Segregated waste disposal pathway.
Disposal Procedures:
-
Waste Segregation: All waste contaminated with this compound must be segregated as cytotoxic waste.[3][4]
-
Solid Waste: Dispose of all contaminated solid waste, including gloves, pipette tips, and tubes, in a designated, clearly labeled, leak-proof cytotoxic waste container.[3][4]
-
Liquid Waste: Collect all unused solutions and contaminated media in a dedicated, sealed, and clearly labeled cytotoxic liquid waste container. Do not pour this waste down the drain.
-
Sharps Waste: All contaminated sharps, such as needles and syringes, must be disposed of in a puncture-resistant cytotoxic sharps container.
-
Decontamination: Decontaminate all work surfaces with an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a rinse with 70% ethanol).
-
Final Disposal: All cytotoxic waste must be collected and disposed of by your institution's EHS department, typically through high-temperature incineration.[3]
By implementing these safety and operational procedures, researchers can handle this compound with a high degree of safety, ensuring the well-being of laboratory personnel and the integrity of their research.
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
